3-isopropyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4(2)5-3-6(7(8)11)10-9-5/h3-4H,1-2H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGLCVUCLKAPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260359 | |
| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957129-49-6 | |
| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957129-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pyrazole Carboxamide Scaffold: A Versatile Blueprint for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of the Pyrazole Carboxamide Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, fused with a carboxamide functional group, represents a privileged scaffold in medicinal chemistry. This unique structural combination confers a remarkable ability to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[1][2] The planarity of the pyrazole ring, coupled with its capacity for hydrogen bonding and diverse substitutions, allows for the fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the biological activities of pyrazole carboxamide derivatives. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers actively engaged in the design, synthesis, and evaluation of novel therapeutic agents based on this versatile chemical framework.
A Spectrum of Therapeutic Potential: Key Biological Activities
Pyrazole carboxamide derivatives have demonstrated significant promise in several key therapeutic areas. Their biological activities are not monolithic; rather, they are a function of the specific substitution patterns around the core scaffold, which dictate their interaction with distinct biological targets.
Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
A significant number of pyrazole carboxamide derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, particularly the inducible isoform COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, swelling, and fever.[5]
Mechanism of Action: Selective COX-2 Inhibition
The archetypal example of a pyrazole carboxamide-based anti-inflammatory drug is Celecoxib .[4] Its mechanism of action hinges on the selective inhibition of the COX-2 enzyme over the constitutively expressed COX-1 isoform. This selectivity is attributed to the presence of a sulfonamide group on one of the pyrazole's phenyl rings, which can insert into a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[5] This targeted inhibition reduces the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1 in the gastric mucosa.[3][5]
Figure 1: Simplified signaling pathway of Celecoxib's anti-inflammatory action.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
| R1 Substituent (at N1 of Pyrazole) | R3 Substituent | R4 Substituent | R5 Substituent | Impact on COX-2 Selectivity and Potency |
| Phenyl or substituted phenyl | Varied | Carboxamide | Varied | A p-sulfonamidophenyl group is crucial for high COX-2 selectivity. |
| Alkyl | Aryl | Carboxamide | Aryl | Generally less potent than N-aryl derivatives. |
| Phenyl | Trifluoromethyl | Carboxamide | Phenyl | The trifluoromethyl group can enhance potency. |
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The anticancer potential of pyrazole carboxamide derivatives is a rapidly evolving field of research. These compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with DNA replication.[6][7][8]
Mechanisms of Action:
-
Kinase Inhibition: Many pyrazole carboxamides act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Aurora kinases, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR) kinases.[6][9] By blocking the activity of these enzymes, they can halt the cell cycle, inhibit tumor angiogenesis, and induce cancer cell death.
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins or by causing DNA damage that initiates the apoptotic cascade.[8]
-
DNA Intercalation and Damage: Certain pyrazole carboxamides can intercalate into the minor groove of DNA or induce DNA cleavage, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[6]
Figure 2: Multiple anticancer mechanisms of pyrazole carboxamide derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity:
| Position of Substitution | Key Structural Features | Impact on Activity |
| N1-phenyl ring | Electron-withdrawing groups (e.g., -NO2, -Cl) | Often enhances cytotoxicity.[9] |
| C3-substituent | Bulky aromatic or heteroaromatic groups | Can improve binding to kinase active sites. |
| C4-carboxamide | N-aryl or N-heteroaryl substitution | Crucial for interacting with target proteins. |
| C5-substituent | Varied, can be tailored for specific targets | Can influence selectivity and potency. |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole carboxamide derivatives have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]
Mechanism of Action:
The precise mechanisms of antimicrobial action are diverse and depend on the specific derivative. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or other enzymes involved in cell wall synthesis.
-
Disruption of Cell Membrane Integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
| Position of Substitution | Key Structural Features | Impact on Activity |
| N1-substituent | Aromatic or heteroaromatic rings | Can influence the spectrum of activity. |
| C4-carboxamide | Substitution with different anilines | Modulates potency and spectrum.[10] |
| C3 and C5 substituents | Halogen atoms (e.g., -F, -Cl) or lipophilic groups | Often enhance antimicrobial activity. |
Other Notable Biological Activities
The versatility of the pyrazole carboxamide scaffold extends beyond the activities detailed above. Derivatives have also been investigated for:
-
Anticonvulsant Activity: Modulating ion channels or neurotransmitter systems in the central nervous system.
-
Antiviral Activity: Inhibiting viral replication through various mechanisms.
-
Herbicidal and Insecticidal Activity: Demonstrating the relevance of this scaffold in agrochemical research.[12]
-
Cannabinoid Receptor (CB1) Antagonism: The withdrawn anti-obesity drug Rimonabant is a pyrazole carboxamide that acts as an inverse agonist/antagonist of the CB1 receptor.[13]
Experimental Protocols for Biological Evaluation
A critical component of drug discovery is the robust and reproducible evaluation of biological activity. The following section provides detailed, step-by-step protocols for key assays relevant to the biological activities of pyrazole carboxamide derivatives.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[15][16]
Materials:
-
96-well flat-bottom microtiter plates
-
Test pyrazole carboxamide derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Figure 3: Workflow for the MTT assay to determine anticancer activity.
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[18]
Materials:
-
96-well sterile microtiter plates
-
Test pyrazole carboxamide derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate.
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[17] Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[17]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable animal model for evaluating the acute anti-inflammatory activity of compounds.[19][20]
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling compared to a control group.[20][21]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole carboxamide derivative
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. On the day of the experiment, divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound group(s).
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, positive control, or vehicle orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[21][22]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][20]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion: A Scaffold with a Bright Future
The pyrazole carboxamide core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an attractive scaffold for medicinal chemists. The diverse range of activities, from anti-inflammatory and anticancer to antimicrobial, underscores its versatility. As our understanding of the molecular basis of diseases deepens, the rational design of new pyrazole carboxamide derivatives targeting specific biological pathways holds immense promise for the development of next-generation therapies with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to explore and unlock the full therapeutic potential of this remarkable chemical entity.
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-isopropyl-1H-pyrazole-5-carboxamide
A Senior Application Scientist's Perspective on a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide delves into the putative mechanism of action of a specific, yet under-characterized analogue, 3-isopropyl-1H-pyrazole-5-carboxamide. Drawing upon extensive research into structurally related pyrazole carboxamides, we will construct a scientifically-grounded hypothesis for its biological targets and cellular effects. This document will serve as a comprehensive resource, outlining the causal logic behind proposed experimental validations and providing detailed protocols for researchers aiming to elucidate the precise mechanism of this promising compound. Our approach is rooted in the principles of scientific integrity, offering a self-validating framework for investigation.
Introduction: The Prominence of the Pyrazole Carboxamide Moiety
The pyrazole ring system is a privileged scaffold in drug discovery, featured in a multitude of approved therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory activities.[2][4] The versatility of the pyrazole carboxamide core allows for facile synthetic modification, enabling the fine-tuning of its pharmacological properties to engage a diverse range of biological targets.
Recent studies on various substituted pyrazole carboxamides have revealed their potential as:
-
Enzyme Inhibitors: Specifically, derivatives have shown potent inhibition of cholinesterases and carbonic anhydrases, suggesting therapeutic potential in neurodegenerative diseases and glaucoma, respectively.[5][6][7][8][9]
-
Antifungal Agents: A significant body of work points to the inhibition of succinate dehydrogenase (SDHI) as a key mechanism for the antifungal properties of pyrazole carboxamides.[10][11]
-
Anticancer Therapeutics: The anticancer effects of this scaffold are multifaceted, with demonstrated activities including kinase inhibition, disruption of the Bcl-2 apoptotic pathway, and cell cycle arrest.[2][12][13]
-
HDAC6 Inhibitors: Certain pyrazole derivatives have been identified as selective inhibitors and even degraders of histone deacetylase 6 (HDAC6), a target for acute liver injury.[14]
-
FXR Antagonists: Trisubstituted-pyrazol carboxamides have emerged as novel and potent antagonists of the Farnesoid X receptor (FXR), a key regulator of cholesterol metabolism.[15]
Given this landscape, we can hypothesize that 3-isopropyl-1H-pyrazole-5-carboxamide likely exerts its biological effects through specific enzyme inhibition. The subsequent sections will build upon this hypothesis, proposing a primary putative mechanism and outlining the experimental workflows required for its validation.
A Proposed Primary Mechanism of Action: Carbonic Anhydrase and Cholinesterase Inhibition
Based on the recurrent and well-documented activity of pyrazole carboxamide derivatives, a compelling starting hypothesis is that 3-isopropyl-1H-pyrazole-5-carboxamide functions as an inhibitor of carbonic anhydrases (CAs) and cholinesterases (ChEs).[5][6] This hypothesis is supported by studies demonstrating that even subtle structural modifications to the pyrazole carboxamide scaffold can lead to potent and selective inhibition of these enzyme families.[5][6][7][8]
The Rationale for Dual Enzyme Inhibition
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are ubiquitous and play a critical role in regulating pH and CO2 transport.[7] Their inhibition is a validated therapeutic strategy for conditions such as glaucoma.[7][8][9] The pyrazole carboxamide scaffold has been shown to effectively interact with the active site of various CA isoforms.[5][7]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary treatment modality for Alzheimer's disease.[5][6]
The structural features of 3-isopropyl-1H-pyrazole-5-carboxamide, particularly the pyrazole ring and the carboxamide group, provide the necessary pharmacophoric elements for interaction with the active sites of these enzymes.
Visualizing the Proposed Inhibition
Caption: Proposed dual inhibitory action of 3-isopropyl-1H-pyrazole-5-carboxamide.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to be self-validating, with each stage providing the foundation for the next.
Tier 1: In Vitro Enzyme Inhibition Assays
The initial step is to directly measure the inhibitory activity of 3-isopropyl-1H-pyrazole-5-carboxamide against purified human CA and ChE isoforms.
Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme Source: Purified human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes.
-
Substrate: 4-nitrophenyl acetate (NPA).
-
Principle: The esterase activity of CA is monitored by the hydrolysis of NPA to 4-nitrophenol, which can be measured spectrophotometrically at 400 nm.
-
Procedure: a. Prepare a stock solution of 3-isopropyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add varying concentrations of the test compound. c. Add a constant concentration of the hCA I or hCA II enzyme to each well. d. Initiate the reaction by adding the NPA substrate. e. Measure the absorbance at 400 nm over time. f. Calculate the initial reaction rates and determine the IC50 value of the compound.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme Source: Purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
-
Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Principle: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product that can be measured at 412 nm.
-
Procedure: a. Prepare a stock solution of 3-isopropyl-1H-pyrazole-5-carboxamide. b. In a 96-well plate, add varying concentrations of the test compound. c. Add a constant concentration of AChE or BChE enzyme. d. Add DTNB to all wells. e. Initiate the reaction by adding the appropriate substrate (ATCI or BTCI). f. Measure the absorbance at 412 nm over time. g. Calculate the initial reaction rates and determine the IC50 value.
Tier 2: Molecular Docking Studies
To understand the potential binding interactions at an atomic level, in silico molecular docking studies should be performed.
Workflow: Molecular Docking
-
Target Preparation: Obtain the crystal structures of hCA II and AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of 3-isopropyl-1H-pyrazole-5-carboxamide and optimize its geometry.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active sites of the target enzymes.
-
Analysis: Analyze the predicted binding modes, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion in CA.
Caption: Workflow for in silico molecular docking studies.
Tier 3: Cellular Assays
If significant in vitro inhibition is observed, the next logical step is to assess the compound's activity in a cellular context.
Potential Cellular Models:
-
For Carbonic Anhydrase Activity: Utilize a cell line with high expression of a specific CA isoform, and measure changes in intracellular or extracellular pH in response to the compound.
-
For Cholinesterase Activity: Employ a neuronal cell line (e.g., SH-SY5Y) and measure the levels of acetylcholine in the cell culture medium after treatment with the compound.
Quantitative Data Summary
While specific data for 3-isopropyl-1H-pyrazole-5-carboxamide is not available, the table below summarizes the inhibitory activities of related pyrazole carboxamide derivatives from the literature to provide a benchmark for expected potency.[5][6]
| Compound Class | Target Enzyme | Reported Kᵢ / IC₅₀ Range |
| Pyrazole Carboxamide Derivatives | hCA I | 10.69 - 70.87 nM |
| Pyrazole Carboxamide Derivatives | hCA II | 20.01 - 56.63 nM |
| Pyrazole Carboxamide Derivatives | AChE | 6.60 - 14.15 nM |
| Pyrazole Carboxamide Derivatives | BChE | 54.87 - 137.20 nM |
Data synthesized from published studies on various pyrazole carboxamide derivatives.[5][6]
Concluding Remarks and Future Directions
This guide has outlined a robust, hypothesis-driven approach to elucidating the mechanism of action of 3-isopropyl-1H-pyrazole-5-carboxamide. The proposed primary mechanism, dual inhibition of carbonic anhydrases and cholinesterases, is firmly grounded in the extensive body of literature on the pyrazole carboxamide scaffold. The detailed experimental workflows provide a clear path for researchers to validate this hypothesis and uncover the therapeutic potential of this compound.
Future research should also consider other potential mechanisms, such as kinase inhibition or effects on ion channels, should the primary hypothesis not be fully supported by experimental data. A broad-based phenotypic screening approach could also be employed to identify unexpected biological activities. The journey to fully understanding the molecular pharmacology of 3-isopropyl-1H-pyrazole-5-carboxamide will undoubtedly yield valuable insights for the broader field of drug discovery.
References
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Gülçin, İ., & Beydemir, Ş. (2013). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Journal of Medicinal Chemistry, 56(5), 2011-2021. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Request PDF. [Link]
-
Şen, E., Alim, Z., Duran, H., İşgör, M. M., Beydemir, Ş., & Kasımoğulları, R. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856-860. [Link]
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PubMed. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856-60. [Link]
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King Fahd University of Petroleum & Minerals. (n.d.). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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PMC. (2014). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry, 57(15), 6563-6576. [Link]
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2027. [Link]
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MDPI. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1162. [Link]
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Chemsrc. (n.d.). CAS#:890590-91-7 | 3-Isopropyl-1H-pyrazole-5-carboxylic acid. [Link]
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PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]
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PMC. (2017). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 22(11), 1878. [Link]
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ResearchGate. (n.d.). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. [Link]
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PMC. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598. [Link]
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MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4567-4583. [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents | Request PDF. [Link]
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MilliporeSigma. (n.d.). 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. [Link]
- Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
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PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11723-11734. [Link]
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RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. [Link]
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3-Isopropyl-1H-pyrazole-5-carboxamide and its Derivatives: A Technical Guide to Synthesis, CAS Identification, and Pharmacological Application
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, the pyrazole core serves as a privileged scaffold due to its distinct hydrogen-bonding capabilities and metabolic stability. Specifically, 3-isopropyl-1H-pyrazole-5-carboxamide represents a critical pharmacophore used in the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which are potent phosphodiesterase (PDE) inhibitors[1].
While the unfunctionalized parent structure is a recognized theoretical intermediate, chemical databases and commercial suppliers primarily index its synthetically active precursor, 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide . The addition of the 4-amino group is an absolute requirement for the subsequent ring-closure reactions that form bicyclic pyrazolopyrimidinone therapeutics[1].
For researchers conducting procurement or database lookups, the definitive identifier is:
-
CAS Number: [2]
-
Chemical Name: 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide
Table 1: Physicochemical Properties of CAS 521300-03-8
| Property | Value |
| CAS Number | 521300-03-8 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| Purity (Commercial Standard) | ≥ 95% - 97% |
| Physical State | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DMF, DMSO, and Methanol |
Mechanistic Pharmacology & Target Engagement
The 3-isopropyl-1H-pyrazole-5-carboxamide motif is not merely a structural placeholder; it is a highly tuned steric element designed for specific target engagement. When this core is cyclized into a pyrazolopyrimidinone (such as the lead compound NPD-2975), it acts as a potent inhibitor of parasitic phosphodiesterases (PDEs), specifically targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT)[1].
Causality of the Isopropyl Group: The isopropyl group at the 3-position is mechanistically essential. X-ray crystallography and structure-activity relationship (SAR) studies reveal that this specific alkyl chain provides the optimal steric bulk to anchor the molecule within the hydrophobic binding pocket of the PDE enzyme[3]. As demonstrated in , substituting the isopropyl group with smaller moieties (like methyl) results in a loss of binding affinity, while larger, rigid groups (like phenyl) introduce steric clashes that decrease the pIC₅₀ by over 4-fold[3].
Mechanism of action for pyrazolopyrimidinone-based PDE inhibitors in T. brucei.
Table 2: Structure-Activity Relationship (SAR) Impact of the R-Group
| Compound Substitution (R-Group) | In Vitro IC₅₀ (nM) | Cytotoxicity (MRC-5) | Pharmacological Observation |
| R = Isopropyl (NPD-2975) | 70 | > 10,000 nM | Optimal steric fit in the hydrophobic pocket. |
| R = Cyclohexyl | ~ 40 (pIC₅₀ 7.4) | > 10,000 nM | Bulky group slightly alters optimal binding orientation. |
| R = Phenyl | ~ 50 (pIC₅₀ 7.3) | > 10,000 nM | Aromatic ring introduces rigid steric clash. |
(Data synthesized from the optimization of antitrypanosomal agents[3])
Synthetic Workflows & Methodologies
The synthesis of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide is a multi-step, self-validating process. Each step relies on specific thermodynamic controls to ensure regioselectivity and prevent the degradation of the nitrogen-rich core[1].
Step-by-Step Experimental Protocol
Phase 1: Pyrazole Core Formation
-
Claisen Condensation: React 3-methylbutan-2-one (1.0 eq) with diethyl oxalate (1.1 eq) in the presence of sodium ethoxide (NaOEt) in ethanol at 60 °C for 2 hours.
-
Causality: NaOEt deprotonates the ketone to form a reactive enolate, which nucleophilically attacks the ester to form a 1,3-diketone intermediate.
-
-
Hydrazine Cyclization: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq) to the mixture and reflux for 2 hours.
-
Causality: Hydrazine acts as a bis-nucleophile. The dual condensation with the 1,3-diketone forces the closure of the pyrazole ring, yielding ethyl 3-isopropyl-1H-pyrazole-5-carboxylate.
-
Phase 2: Functionalization (Hydrolysis & Nitration) 3. Hydrolysis: Treat the resulting ester with NaOH in a 1,4-dioxane/H₂O mixture (1:1 v/v) at 50 °C for 3 hours to yield 3-isopropyl-1H-pyrazole-5-carboxylic acid. 4. Regioselective Nitration (Critical Step): Dissolve the intermediate in concentrated H₂SO₄. Slowly add 65% HNO₃ at 0 °C to control the initial exotherm, then heat the reaction precisely to 60 °C for 3 hours.
-
Causality & Validation: The pyrazole ring is electron-rich but deactivated by the carboxylic acid. A strongly acidic nitrating mixture is required to generate the active nitronium ion (NO₂⁺). Temperature control here is paramount; exceeding 60 °C risks oxidative cleavage of the pyrazole core, while lower temperatures result in incomplete nitration at the C4 position[1].
Phase 3: Amidation and Reduction 5. Amidation: Convert the nitro-acid to an amide using PyBrop (1.1 eq) and TEA (2.0 eq) in DCE, or via standard CDI coupling at 80 °C for 12 hours[4]. This yields 3-isopropyl-4-nitro-1H-pyrazole-5-carboxamide. 6. Catalytic Reduction: Subject the nitro-amide to catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere in EtOH at 60 °C for 18 hours.
-
Causality: Palladium on carbon selectively reduces the nitro group to a primary amine without hydrogenating the aromatic pyrazole ring or cleaving the amide bond. The mixture is filtered and concentrated to yield the final building block, CAS 521300-03-8 [1].
Synthetic workflow for 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide.
Conclusion
The lookup and utilization of 3-isopropyl-1H-pyrazole-5-carboxamide inherently point toward its 4-amino derivative (CAS: 521300-03-8). By understanding the causality behind its structural design—specifically the steric advantages of the isopropyl group and the synthetic necessity of the amino group for bicyclic ring closure—researchers can effectively leverage this building block in the development of next-generation kinase and phosphodiesterase inhibitors.
References
-
Title: Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: ACS Infectious Diseases (via PMC) URL: [Link]
- Title: Indole AHR inhibitors and uses thereof (US Patent 12077542B2)
Sources
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- 4. US12077542B2 - Indole AHR inhibitors and uses thereof - Google Patents [patents.google.com]
The Dual-Target Paradigm of 3-Isopropyl-1H-Pyrazole-5-Carboxamide: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, low-molecular-weight heterocyclic pharmacophores are highly valued for their ability to be derivatized into highly selective inhibitors. 3-isopropyl-1H-pyrazole-5-carboxamide (3-IPC) and its primary precursor, 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide (4-AIPC; CAS 521300-03-8) , have emerged as privileged scaffolds[1]. Rather than acting as a single-target "magic bullet," this structural core serves as the foundation for two distinct biological axes: the modulation of cyclic nucleotides via Phosphodiesterase (PDE) inhibition [2], and the reversal of tumor immunosuppression via Aryl Hydrocarbon Receptor (AHR) antagonism [3].
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for researchers developing therapeutics targeting these two critical pathways.
Axis I: Phosphodiesterase (PDE) Inhibition & Cyclic Nucleotide Modulation
Mechanistic Overview
Phosphodiesterases (PDEs) are metallohydrolases that regulate the intracellular levels of second messengers (cAMP and cGMP) by catalyzing their hydrolysis into inactive 5'-monophosphates[4]. 4-AIPC has been identified as a competitive inhibitor of multiple PDE isoforms (PDE I, II, III, and IV)[2]. By occupying the catalytic pocket, the pyrazole scaffold prevents cAMP degradation.
In oncology, blocking cAMP production and downstream signaling has demonstrated cytostatic activity against prostate cancer cell lines, halting cellular proliferation[2]. In parasitology, 3-IPC derivatives (specifically 5-phenylpyrazolopyrimidinone analogs like NPD-2975) have been developed through phenotypic screening to target Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT)[5],[6]. While NPD-2975 bypasses direct TbrPDEB1 inhibition, the core scaffold remains a critical starting point for PDE-targeted antiparasitic drug discovery[7].
Figure 1: PDE inhibition by 3-IPC derivatives blocking cAMP hydrolysis and downstream proliferation.
Experimental Workflow: High-Throughput PDE Activity Assay
To evaluate the inhibitory potency of 3-IPC derivatives against PDEs, a luminescence-based assay (e.g., PDELight) is utilized[4]. This protocol is designed as a self-validating system to eliminate false positives caused by assay interference.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the "stimulation buffer" containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.5 mM EDTA (pH 7.5)[4].
-
Causality: PDEs are strictly dependent on divalent cations for catalytic activity. MgCl₂ coordinates the phosphate group of cAMP within the active site. EDTA is kept at a low concentration to chelate trace heavy metals that might cause non-specific enzyme degradation, without stripping the essential Mg²⁺.
-
-
Compound Incubation: Dilute the 3-IPC derivatives in DMSO. In a 384-well plate, combine the inhibitor, purified PDE enzyme, and 2 µM cAMP substrate. Incubate at 25°C for 1 hour[4].
-
Causality: 25°C is chosen over 37°C to ensure linear enzyme kinetics and prevent thermal degradation of the purified enzyme over the high-throughput screening duration.
-
-
Detection & Readout: Add the AMP-detection reagent (which converts the produced 5'-AMP into ATP, subsequently driving a luciferase reaction). Read luminescence.
-
Self-Validation Controls:
-
Positive Control: 10 µM IBMX (a pan-PDE inhibitor) must yield >90% signal reduction.
-
Negative Control: Enzyme-free wells establish the baseline background.
-
Orthogonal Check: Run a counter-screen with the detection reagent and ATP directly to ensure the 3-IPC derivative is not a direct luciferase inhibitor (a common artifact in HTS).
-
Axis II: Aryl Hydrocarbon Receptor (AHR) Antagonism in Immuno-Oncology
Mechanistic Overview
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In the tumor microenvironment (TME), endogenous ligands like kynurenine activate AHR, which translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE)[8]. This activation drives the expression of FoxP3 and IDO, polarizing CD4+ T-cells into immunosuppressive T-regulatory cells (Tregs)[3].
3-IPC is utilized as a core intermediate in the synthesis of potent AHR antagonists[3],[9]. By competitively binding to the cytosolic AHR-HSP90 complex, these inhibitors prevent nuclear translocation, thereby reversing Treg-mediated immunosuppression and allowing the immune system to attack the tumor[8].
Figure 2: AHR pathway antagonism by 3-IPC scaffolds preventing Treg-mediated immunosuppression.
Experimental Workflow: AHR Nuclear Translocation & Reporter Gene Assay
To validate the functional antagonism of AHR by 3-IPC derivatives, a DRE-driven luciferase reporter assay is the gold standard[8].
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 cells stably transfected with a DRE-luciferase reporter construct in 96-well plates.
-
Causality: HepG2 (hepatocellular carcinoma) cells are selected because they express high endogenous levels of both AHR and its dimerization partner ARNT, ensuring that the cellular machinery required for the transcriptional readout is robust and physiologically relevant.
-
-
Compound Pre-Incubation: Treat the cells with varying concentrations of the 3-IPC derivative for 1 hour prior to agonist stimulation.
-
Causality: Pre-incubation is critical. It allows the competitive antagonist to reach equilibrium and occupy the AHR ligand-binding pocket before the introduction of a high-affinity agonist, preventing displacement artifacts.
-
-
Agonist Stimulation: Add 100 µM Kynurenine to stimulate AHR activation. Incubate for 24 hours.
-
Readout & Self-Validation: Lyse the cells and measure luminescence.
-
Positive Control: CH223191 (a validated AHR antagonist) must show dose-dependent inhibition.
-
Orthogonal Viability Check: Perform a parallel CellTiter-Glo (ATP-based viability) assay. Causality: A drop in luciferase signal could be due to compound cytotoxicity rather than AHR antagonism. Normalizing the reporter signal to cell viability ensures the observed effect is a true mechanistic inhibition.
-
Quantitative Data Presentation
The versatility of the 3-IPC scaffold is best demonstrated by its efficacy across disparate biological targets. The table below summarizes the quantitative benchmarks for this pharmacophore and its advanced derivatives.
| Target / Indication | Compound / Derivative | IC₅₀ / Efficacy Metric | Biological Effect / Outcome |
| Phosphodiesterase (PDE I-IV) | 4-AIPC (CAS 521300-03-8) | Dose-dependent inhibition | Blocks cAMP production; exhibits cytostatic activity in prostate cancer cell lines[2]. |
| Trypanosoma brucei (HAT) | NPD-2975 (3-IPC derivative) | 70 nM (in vitro) | Full clearance of parasitemia in acute mouse models at 50 mg/kg oral dosing[6],[10]. |
| Aryl Hydrocarbon Receptor | Indole-3-IPC derivatives | Sub-micromolar (Assay dependent) | Reverses Treg polarization; decreases expression of immunosuppressive IDO and Cyp1a1[3],[8]. |
Conclusion
The 3-isopropyl-1H-pyrazole-5-carboxamide scaffold represents a masterclass in fragment-based drug design. By serving as a structural linchpin, it enables the synthesis of highly divergent therapeutics—from AHR antagonists that remodel the tumor immune microenvironment to targeted PDE inhibitors that clear parasitic infections. For drug development professionals, understanding the distinct physicochemical requirements of these two axes is paramount for optimizing the next generation of 3-IPC derivatives.
References
- Source: United States Patent US12077542B2 (Assignee: Ikena Oncology, Inc.)
-
Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications), 2023, 66(15):10252-10264. URL:[Link]
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- 4. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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In Silico Modeling of Pyrazole Carboxamide Binding: A Comprehensive Guide to Computational Workflow and Interaction Dynamics
Introduction
Pyrazole carboxamides represent a highly versatile and privileged pharmacophore in both agrochemistry and pharmaceutical development. Characterized by a polar pyrazole head group, a flexible amide linker, and a lipophilic tail, this scaffold is the cornerstone of succinate dehydrogenase inhibitors (SDHIs) used as broad-spectrum fungicides. Recently, the scaffold has been successfully repurposed to target human carbonic anhydrases (hCAs) and cholinesterases (AChE/BChE).
As a Senior Application Scientist, I have observed that modeling the binding of these molecules requires more than out-of-the-box docking. The flexibility of the amide hinge and the unique electronic distribution of the substituted pyrazole ring demand a rigorous, self-validating computational pipeline.
Structural Determinants and Pharmacophore Modeling
The binding efficacy of pyrazole carboxamides hinges on the precise spatial arrangement of their structural modules. The pyrazole ring frequently engages in hydrogen bonding and dipole-dipole interactions, while the lipophilic tail occupies deep hydrophobic pockets.
For instance, in silico studies of1 against Succinate Dehydrogenase (SDH) reveal that fluorine substitution on the pyrazole ring induces an extra dipolar-dipolar interaction with specific residues (e.g., C_S42)[1]. This subtle electronic shift significantly enhances van der Waals contacts, achieving IC50 values as low as 0.014 µM[1].
Self-Validating In Silico Workflow
To accurately model these interactions, a robust computational workflow is required. Merely running a rigid docking algorithm is insufficient due to the flexibility of the amide linker. The workflow below illustrates a self-validating system that progresses from quantum mechanical preparation to dynamic thermodynamic validation.
In silico workflow for pyrazole carboxamide binding modeling.
Step-by-Step Methodology and Causality
Step 1: Ligand Preparation and Electronic Optimization
Protocol:
-
Generate 3D conformations of the pyrazole carboxamide derivatives using standard sketchers.
-
Perform Density Functional Theory (DFT) optimization using the B3LYP/LanL2DZ basis set.
-
Calculate electronic descriptors: HOMO, LUMO, and partial atomic charges.
Causality: The pyrazole ring exhibits tautomerism and highly specific charge distributions. Standard molecular mechanics force fields often fail to capture the subtle electronic effects of halogen substitutions. DFT calculations provide accurate partial charges, which are critical for predicting the π-π stacking, Cl-π, and cationic-π interactions observed in potent SDH inhibitors like2, which yields a strong binding energy of -8.7 kcal/mol[2].
Step 2: Target Protein Preparation
Protocol:
-
Retrieve high-resolution crystal structures (e.g., fungal SDH, hCA I/II, or AChE).
-
Remove co-crystallized water molecules unless they are known to bridge critical ligand-protein interactions.
-
Assign protonation states at physiological pH (7.4) using tools like PROPKA.
Causality: The active sites of enzymes like Carbonic Anhydrase contain vital metal ions (e.g., Zn2+). Incorrect protonation of the coordinating histidine residues will completely invalidate the docking grid, leading to artificial repulsion of the pyrazole head group.
Step 3: Molecular Docking
Protocol:
-
Define the grid box around the co-crystallized native ligand.
-
Employ a flexible docking protocol where key active site sidechains (e.g., gating residues) are allowed to rotate.
-
Score poses using a combination of empirical and knowledge-based scoring functions.
Causality: The flexible amide linker of pyrazole carboxamides allows them to adopt multiple bioactive conformations. Rigid docking often penalizes valid poses due to minor steric clashes. Flexible docking accommodates the "induced fit" mechanism necessary for large lipophilic tails to settle into deep hydrophobic pockets.
Step 4: Molecular Dynamics (MD) Simulations (50-100 ns)
Protocol:
-
Solvate the docked complex in a TIP3P water box and neutralize with counterions.
-
Perform energy minimization (steepest descent), followed by NVT and NPT equilibration.
-
Run a 50-100 ns production MD simulation.
-
Extract Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) trajectories.
Causality: Docking provides a static, vacuum-like snapshot. MD simulations validate the stability of the binding pose over time in a solvated environment. For instance, MD simulations of 3 against AChE demonstrated stable binding over 100 ns with a mean backbone RMSD of 2.21 Å, confirming the viability of the docking pose[3]. Similarly, 50 ns simulations of 4 against hCA I and II confirmed high stability with only minor conformational fluctuations[4].
Quantitative Data and Comparative Analysis
The table below summarizes the binding metrics of various pyrazole carboxamide derivatives across different enzymatic targets, demonstrating the scaffold's remarkable adaptability.
| Target Enzyme | Ligand / Compound | Key Binding Interactions | Binding Energy / Affinity |
| Succinate Dehydrogenase (SDH) | SCU3038 | π–π stacking, Cl−π, cationic-π | ΔG = -8.7 kcal/mol |
| Succinate Dehydrogenase (SDH) | N-methoxy-(biphenyl-ethyl)-pyrazole | Dipolar-dipolar (C_S42), vdW | IC50 = 0.014 µM |
| Carbonic Anhydrase (hCA I) | Sulfonamide-pyrazole 6a | Hydrogen bonding, Zn2+ coordination | Ki = 0.063 µM |
| Acetylcholinesterase (AChE) | 4-arylazo-pyrazole 5e | Hydrophobic contacts, H-bonds | Ki = 20.86 nM |
Advanced Predictive Modeling: QSAR and ADMET
Following binding validation, Quantitative Structure-Activity Relationship (QSAR) models are built to correlate electronic and structural descriptors with biological activity. Using Multiple Linear Regression (MLR), researchers have successfully mapped the relationship between HOMO/LUMO energies and the EC50 values of . Concurrently, ADMET profiling ensures that the designed compounds comply with Lipinski's Rule of Five and lack severe toxicity liabilities (e.g., AMES toxicity or hERG blocking) prior to synthesis.
Conclusion
The rational design of pyrazole carboxamides requires a synergistic approach combining quantum mechanical ligand preparation, flexible docking, and rigorous molecular dynamics. By understanding the causality behind each computational step, researchers can construct self-validating in silico pipelines that reliably predict in vitro and in vivo efficacy, thereby accelerating the discovery of novel agrochemicals and therapeutics.
References
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.
- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.NIH/PMC.
- Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evalu
- QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani.Jurnal Kartika Kimia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation [mdpi.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of pyrazole compounds
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazole Compounds
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of clinically successful drugs. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole-containing compounds. We will dissect the nuanced ways in which substituent modifications at each position of the pyrazole ring dictate biological activity across various therapeutic areas. This document will delve into the SAR of pyrazoles as cyclooxygenase (COX) inhibitors, kinase inhibitors, and other important drug classes. Detailed experimental workflows, data-rich tables, and illustrative diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of pyrazole-based therapeutics.
Chapter 1: The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
Introduction to the Physicochemical Properties of Pyrazole
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic and steric properties. The presence of both a pyridine-like nitrogen (sp2 hybridized, with the lone pair in an sp2 orbital) and a pyrrole-like nitrogen (sp2 hybridized, with the lone pair contributing to the aromatic system) allows the pyrazole ring to act as both a hydrogen bond donor and acceptor. This dual character is a key contributor to its ability to effectively interact with a wide array of biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, enhancing the pharmacokinetic profiles of drugs that contain this moiety.
The Pyrazole Ring as a Versatile Pharmacophore
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in drugs targeting a wide range of biological receptors and enzymes with high affinity. Its versatility stems from several factors:
-
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic or heteroaromatic rings, allowing for the fine-tuning of steric bulk, electronics, and solubility.
-
Vectorial Display of Substituents: The five-membered ring provides a rigid scaffold from which substituents at the N1, C3, C4, and C5 positions can be projected into specific regions of a binding pocket, enabling precise optimization of target interactions.
-
Modulation of Physicochemical Properties: Substituents on the pyrazole ring can be readily modified to alter key drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility.
General Substitution Patterns and Their Influence on Biological Activity
The biological activity of pyrazole-containing compounds is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A general understanding of these relationships is crucial for the rational design of new therapeutic agents.
Caption: General structure of the pyrazole scaffold indicating key substitution points.
-
N1-Substitution: This position is frequently occupied by an aryl or alkyl group. The nature of this substituent can profoundly influence the compound's orientation within the binding pocket and its overall pharmacokinetic properties.
-
C3-Substitution: Substituents at this position often play a critical role in establishing key binding interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.
-
C4-Substitution: While sometimes left unsubstituted, modification at the C4 position can be used to modulate potency, selectivity, and physicochemical properties.
-
C5-Substitution: Similar to the C3 position, substituents at C5 are often crucial for achieving high affinity and selectivity for the intended biological target.
Chapter 2: SAR of Pyrazole Derivatives as Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes
Mechanism of Action of COX Enzymes
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible and is upregulated at sites of inflammation. The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX enzymes.
The Discovery of Celecoxib: A Case Study in Pyrazole SAR
Celecoxib (Celebrex) is a selective COX-2 inhibitor that features a central 1,5-diarylpyrazole scaffold. Its discovery is a landmark example of rational drug design guided by SAR. The key to its selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is larger and has a side pocket that is not present in COX-1. The designers of celecoxib exploited this difference to create a molecule that would preferentially bind to COX-2.
Detailed SAR at Different Positions of the Pyrazole Ring for COX-2 Selectivity
The SAR of celecoxib and its analogues is well-defined:
-
N1- and C5-Aryl Groups: The presence of two aryl groups at the N1 and C5 positions is a common feature of many COX-2 inhibitors. These groups occupy the main channel of the COX active site.
-
C3-Substitution: This position is typically unsubstituted in this class of compounds.
-
The p-Sulfonamide Moiety: The para-sulfonamide group on the C5-phenyl ring is a critical determinant of COX-2 selectivity. This group is able to bind to the hydrophilic side pocket present in COX-2 but absent in COX-1. Replacing the sulfonamide with a methyl group leads to a loss of selectivity.
Tabulated Data: Comparison of IC50 values for Celecoxib and its analogues against COX-1 and COX-2
| Compound | C5-Ph Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | p-SO2NH2 | 15 | 0.04 | 375 |
| Analogue 1 | p-SO2Me | 10 | 0.05 | 200 |
| Analogue 2 | p-Me | >100 | 10 | <10 |
| Analogue 3 | H | >100 | 25 | <4 |
Data is representative and compiled from various medicinal chemistry literature sources.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for an in vitro COX inhibition assay.
Chapter 3: Pyrazoles as Kinase Inhibitors in Oncology and Beyond
The Role of Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a common feature of many diseases, most notably cancer. As such, kinase inhibitors have become a major class of therapeutic agents.
SAR of Pyrazole-Based p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are involved in inflammatory responses. The pyrazole scaffold has been extensively explored for the development of p38 MAP kinase inhibitors.
-
Key Interactions with the Kinase Hinge Region: The pyrazole ring is an excellent scaffold for presenting hydrogen bond donors and acceptors that can interact with the hinge region of the kinase active site. The N2 nitrogen of the pyrazole often forms a key hydrogen bond with the backbone amide of a hinge residue.
-
N1- and C5-Substituents: The N1-substituent often occupies the ATP adenine binding pocket, while the C5-substituent can be modified to achieve selectivity for p38 over other kinases.
Signaling Pathway Diagram: The p38 MAP Kinase Pathway
Caption: Simplified p38 MAP kinase signaling pathway.
Tabulated Data: SAR summary for pyrazole-based kinase inhibitors
| Position | General Role in Kinase Inhibition | Example Substituents |
| N1 | Occupies the adenine region; can influence selectivity. | Aryl, heteroaryl, substituted alkyl groups |
| C3 | Can interact with the solvent-exposed region or gatekeeper residue. | Small alkyl, amino, or halogen groups |
| C4 | Often projects towards the ribose pocket; can be used to improve solubility. | Cyano, carboxamide, or other polar groups |
| C5 | Can form interactions in the hydrophobic back pocket; key for selectivity. | Aryl or heteroaryl groups |
Chapter 4: Exploring the SAR of Pyrazoles in Other Therapeutic Areas
Pyrazoles as Cannabinoid Receptor 1 (CB1) Antagonists
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 receptor antagonist for the treatment of obesity. Its SAR is well-documented, with the N1- and C5-diaryl substitution pattern being crucial for high affinity. The C3-carboxamide group was also found to be important for activity. However, Rimonabant was withdrawn from the market due to severe psychiatric side effects, highlighting the importance of off-target profiling in drug development.
Pyrazoles as Antimicrobial and Antifungal Agents
The pyrazole scaffold is also found in a number of compounds with antimicrobial and antifungal activity. The SAR for these activities is diverse and depends on the specific microbial target. In many cases, the presence of halogenated aryl groups at the N1 or C5 positions is associated with enhanced potency.
Chapter 5: Synthetic Strategies for Building Pyrazole Libraries for SAR Studies
Classical Knorr Pyrazole Synthesis and its variations
The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and still widely used method for the synthesis of pyrazoles. Variations of this reaction allow for the introduction of a wide range of substituents at different positions of the pyrazole ring.
Experimental Protocol: A general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole library
-
Preparation of the 1,3-dicarbonyl compound: A Claisen condensation between an appropriate ester and ketone is a common method for generating the 1,3-dicarbonyl starting material.
-
Condensation with a substituted hydrazine: The 1,3-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid, and treated with a substituted hydrazine hydrochloride.
-
Reaction monitoring and work-up: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 1,3,5-trisubstituted pyrazole.
Chapter 6: Conclusion and Future Directions
The pyrazole scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. A thorough understanding of the SAR principles governing the interaction of pyrazole-containing compounds with their biological targets is essential for the successful development of new drugs. Future directions in this field include the incorporation of the pyrazole moiety into novel drug modalities such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding the therapeutic potential of this remarkable heterocycle.
References
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871. [Link]
-
Narayana, B., et al. (2005). Synthesis of some new 3-aryl-5-(3-bromo-4-methoxyphenyl)-N1-phenylpyrazoles as possible non-steroidal anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 40(11), 1168-1174. [Link]
-
Radi, S., et al. (2011). 3D-QSAR and docking studies of pyrazole derivatives as p38 MAP kinase inhibitors. Journal of Molecular Modeling, 17(9), 2173-2180. [Link]
-
Kumar, A., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4160-4164. [Link]
-
Gomtsyan, A. (2012). The pyrazole ring as a privileged scaffold for the design of selective kinase inhibitors. Expert Opinion on Drug Discovery, 7(5), 379-395. [Link]
synthesis of 3-isopropyl-1H-pyrazole-5-carboxamide protocol
Application Note: Scalable Synthesis of 3-Isopropyl-1H-pyrazole-5-carboxamide
Introduction & Scope
3-Isopropyl-1H-pyrazole-5-carboxamide is a high-value heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical structural motif in the development of phosphodiesterase (PDE) inhibitors and potent antitrypanosomal agents targeting Human African Trypanosomiasis (HAT)[1]. The pyrazole core provides robust hydrogen-bond donor and acceptor capabilities, while the isopropyl substituent effectively occupies lipophilic binding pockets[2]. This application note outlines a highly reproducible, three-stage synthetic protocol designed for laboratory scale-up, emphasizing mechanistic causality, self-validating checkpoints, and high-yielding intermediate isolation.
Retrosynthetic Strategy & Mechanistic Insights
The synthesis is predicated on a logical "Ring Construction → Saponification → Amidation" sequence[3].
-
Stage 1: Telescoped Claisen Condensation & Knorr Cyclization . The carbon framework is assembled by reacting 3-methylbutan-2-one with diethyl oxalate. Causality: Sodium ethoxide is specifically chosen as the base to match the ethyl ester, eliminating the risk of transesterification[4]. The subsequent addition of hydrazine hydrate initiates a Knorr cyclocondensation. Expert Insight: Hydrazine attacks both electrophilic carbonyls. While this typically raises regioselectivity concerns, the resulting 3-isopropyl-1H-pyrazole-5-carboxylate and 5-isopropyl-1H-pyrazole-3-carboxylate are rapidly interconverting tautomers in solution, meaning the isolated product acts functionally as a single entity.
-
Stage 2: Ester Saponification . Causality: A 1:1 (v/v) mixed solvent system of 1,4-dioxane and water is strictly required to ensure the simultaneous solubility of the lipophilic pyrazole ester and the inorganic base (NaOH)[4]. The reaction temperature is capped at 50 °C to drive complete hydrolysis while preventing the thermal decarboxylation that frequently plagues pyrazole-5-carboxylic acids.
-
Stage 3: Acid Chloride-Mediated Amidation . Causality: Direct amidation of pyrazole-carboxylic acids using standard peptide coupling reagents (e.g., EDCI) can be sterically and electronically hindered. Activating the acid via thionyl chloride (SOCl 2 ) with a catalytic amount of DMF generates a highly reactive Vilsmeier-Haack intermediate, ensuring rapid and quantitative conversion to the acid chloride prior to ammonia trapping[3].
Visual Workflow
Figure 1: Three-stage synthetic workflow for 3-isopropyl-1H-pyrazole-5-carboxamide.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate Note: This protocol telescopes the condensation and cyclization steps to minimize intermediate loss[4].
-
Condensation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add absolute ethanol (10 volumes) and sodium ethoxide (1.2 eq)[4].
-
Cool the stirred mixture to 0 °C and add diethyl oxalate (1.1 eq) dropwise.
-
Add 3-methylbutan-2-one (1.0 eq) dropwise over 15 minutes.
-
Warm the reaction mixture to 60 °C and stir for 2 hours[4]. Validation: Thin Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting ketone.
-
Cyclization : Cool the reaction mixture to room temperature. Carefully add hydrazine hydrate (N 2 H 4 ·H 2 O, 1.2 eq) dropwise. (Caution: This addition is highly exothermic)[4].
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2 hours[4].
-
Workup : Concentrate the mixture in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate to afford the crude pyrazole ester.
Protocol B: Saponification to 3-Isopropyl-1H-pyrazole-5-carboxylic acid
-
Hydrolysis : Dissolve the crude ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and water[4].
-
Add solid Sodium Hydroxide (NaOH, 2.5 eq) in a single portion[4].
-
Heat the biphasic mixture to 50 °C and stir vigorously for 3 hours[4]. Validation: TLC (DCM/MeOH 9:1) will confirm the complete disappearance of the higher-Rf ester spot.
-
Workup : Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous phase with EtOAc to extract unreacted organic impurities[4].
-
Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 1 using concentrated aqueous HCl[4].
-
Collect the resulting white precipitate via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the pure carboxylic acid[4].
Protocol C: Amidation to 3-Isopropyl-1H-pyrazole-5-carboxamide
-
Acid Chloride Formation : Suspend 3-isopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3].
-
Add Thionyl Chloride (SOCl 2 , 1.5-2.0 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops)[3].
-
Heat the mixture to reflux and stir for 2 to 6 hours until the suspension clears into a homogeneous solution, indicating complete conversion[3].
-
Concentrate the mixture in vacuo to remove solvent and excess SOCl 2 . Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl[3].
-
Amide Coupling : Dissolve the highly reactive crude acid chloride in fresh anhydrous DCM and cool to 0 °C[3].
-
In a separate flask, prepare a solution of the ammonia source (e.g., 0.5 M NH 3 in dioxane, 3.0 eq) and triethylamine (2.5 eq) in DCM[3]. Add this dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours[3].
-
Workup : Quench the reaction with water. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with saturated NaHCO 3 and brine. Dry over Na 2 SO 4 , filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization to yield the final carboxamide.
Quantitative Data Summary
| Stage | Workflow Step | Reagents & Equivalents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1a | Claisen Condensation | Ketone (1.0 eq), Oxalate (1.1 eq), NaOEt (1.2 eq) | 60 | 2 | N/A (Telescoped) |
| 1b | Knorr Cyclization | Hydrazine hydrate (1.2 eq) | 78 (Reflux) | 2 | 50 - 55 |
| 2 | Saponification | NaOH (2.5 eq), 1,4-Dioxane / H 2 O | 50 | 3 | 60 - 65 |
| 3a | Acid Chloride Formation | SOCl 2 (1.5-2.0 eq), DMF (cat.) | 40 (Reflux) | 2 - 6 | > 95 (Crude) |
| 3b | Amidation | NH 3 source (3.0 eq), TEA (2.5 eq) | 0 to 25 | 2 - 16 | 75 - 80 |
Sources
- 1. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Pyrazole-Carboxamides in Modern Drug Discovery
An Application Guide to the Synthesis of 3-Isopropyl-1H-pyrazole-5-carboxamides
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The N-substituted-1H-pyrazole-5-carboxamide moiety, in particular, is a key pharmacophore found in many advanced drug candidates and marketed pharmaceuticals. The versatility of the amide bond allows for systematic structural modifications, enabling chemists to fine-tune a compound's physicochemical properties and biological targets.[3]
This document provides a detailed technical guide for the amidation of 3-isopropyl-1H-pyrazole-5-carboxylic acid, a critical building block for creating diverse chemical libraries. We will explore the underlying reaction mechanisms, provide field-tested experimental protocols, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust, scalable, and adaptable for researchers in both academic and industrial settings.
The Core Principle: Activating the Carboxylic Acid for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is typically unfavorable under standard conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[3][5] This activation transforms the carboxyl carbon into a highly electrophilic center, primed for nucleophilic attack by the amine.
The choice of coupling reagent is paramount and dictates the nature of the activated intermediate. Modern organic synthesis offers a vast arsenal of reagents, each with specific advantages regarding reactivity, suppression of side reactions, and ease of workup.[3]
Mechanism of Action: Common Coupling Reagent Classes
-
Carbodiimides (e.g., EDC, DCC): These are widely used due to their effectiveness and cost. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. However, the O-acylisourea can rearrange into a stable N-acylurea byproduct, which terminates the reaction and can be difficult to remove.[5][6] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed. These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine while suppressing racemization.[5][6][7]
-
Onium Salts (Phosphonium & Aminium, e.g., PyBOP, HBTU): Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and offer rapid reaction times with minimal side reactions.[3][8] They react with the carboxylate to directly generate the active HOBt ester. A key advantage of phosphonium salts over some other types is that they do not react with the free amine component, allowing for precise stoichiometric control.[3]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. bachem.com [bachem.com]
Application Note: Comprehensive Analytical Characterization of 3-isopropyl-1H-pyrazole-5-carboxamide
An In-Depth Technical Guide
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3-isopropyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and quality control professionals, focusing on establishing the identity, purity, and physicochemical properties of the molecule. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reliable data generation. The protocols cover a suite of essential analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for molecular weight confirmation and structural fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for assessing thermal stability and phase transitions. Each protocol is designed as a self-validating system, incorporating system suitability tests and quality control checks to meet stringent scientific and regulatory standards.
Introduction: The Imperative for Rigorous Analysis
3-isopropyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse biological activities and prevalence in medicinal chemistry.[1] As novel compounds like this advance through the drug discovery and development pipeline, a thorough and unambiguous analytical characterization is paramount. It forms the bedrock of all subsequent pharmacological, toxicological, and formulation studies. The quality and reliability of data at this stage are critical for making informed decisions, ensuring patient safety, and meeting regulatory compliance.[2][3][4]
This guide is structured to provide not only step-by-step instructions but also the expert insights necessary to understand the causality behind experimental choices. By employing the multi-faceted approach detailed below, a complete analytical profile of 3-isopropyl-1H-pyrazole-5-carboxamide can be confidently established.
Table 1: Physicochemical Properties of 3-isopropyl-1H-pyrazole-5-carboxamide
| Property | Value | Source |
| Chemical Structure | (Structure drawn from name) | |
| Molecular Formula | C₇H₁₁N₃O | (Calculated) |
| Molecular Weight | 153.18 g/mol | (Calculated) |
| CAS Number | Not available for this specific isomer. A related isomer, 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, is CAS 1006451-79-1.[5] | N/A |
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are indispensable for separating the target analyte from impurities, degradants, and reaction byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for purity assessment and quantitative analysis (assay) of non-volatile organic molecules like pyrazole carboxamides.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Rationale: An RP-HPLC method with a C18 stationary phase is selected due to the moderate polarity of the target molecule. The C18 column provides excellent hydrophobic retention for the isopropyl and pyrazole moieties. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength for efficient elution, while a small amount of acid (e.g., trifluoroacetic acid) is added to ensure sharp, symmetrical peak shapes by suppressing the ionization of any potential acidic or basic functional groups. UV detection is chosen based on the presence of the UV-absorbing pyrazole ring.
Caption: HPLC Analysis Workflow for 3-isopropyl-1H-pyrazole-5-carboxamide.
Protocol 1: RP-HPLC Method
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN), trifluoroacetic acid (TFA), and purified water.
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Refer to Table 2 for the gradient program.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 3-isopropyl-1H-pyrazole-5-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Analysis Sequence:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent).
-
Inject the Working Standard Solution five times for the System Suitability Test (SST).
-
Inject the Sample Solution in duplicate.
-
-
System Suitability Test (SST) - A Self-Validating System:
-
The SST ensures the chromatographic system is performing adequately for the intended analysis.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area and retention time from five replicate injections.
-
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Assay: Quantify the sample against the reference standard using the peak area response.
-
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal λ determined by PDA) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques provide orthogonal information to confirm the molecular structure proposed by the synthesis.
Mass Spectrometry (MS)
Expertise & Rationale: MS is critical for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule, and it will be used in positive ion mode to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation patterns (MS/MS) provide valuable information about the molecule's structure. The pyrazole ring and its substituents often undergo characteristic fragmentation.[6][7]
Protocol 2: LC-MS Analysis
-
Instrumentation:
-
LC-MS system, preferably a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for HRMS, with an ESI source.
-
-
Procedure:
-
The sample can be introduced via the HPLC method described above (Protocol 1) or by direct infusion.
-
For direct infusion, prepare a dilute solution (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Perform MS/MS analysis on the parent ion (m/z 154.1) to observe fragmentation.
-
-
Expected Results:
-
[M+H]⁺ Ion: An intense peak at m/z 154.0926 (calculated for C₇H₁₂N₃O⁺).
-
Fragmentation: The fragmentation of pyrazoles is often initiated by cleavage of bonds alpha to the ring or loss of substituents.[7][8] Key expected fragments for 3-isopropyl-1H-pyrazole-5-carboxamide are shown in the diagram below.
-
Caption: Predicted ESI-MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The combination of these, along with 2D NMR experiments (like COSY and HSQC, if needed), can fully define the molecular structure. The predicted chemical shifts are based on standard values for pyrazole and carboxamide structures.[9][10][11]
Protocol 3: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxamides as it allows for the clear observation of exchangeable N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Data:
-
The predicted chemical shifts and multiplicities are summarized in Table 3. These values are estimates and will be confirmed by experimental data.
-
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Isopropyl -CH | Septet, ~3.0-3.2 ppm (1H) | ~25-30 ppm |
| Isopropyl -CH ₃ | Doublet, ~1.2-1.4 ppm (6H) | ~20-25 ppm |
| Pyrazole C4-H | Singlet, ~6.5-7.0 ppm (1H) | ~105-110 ppm |
| Pyrazole NH | Broad singlet, ~13.0-14.0 ppm (1H) | N/A |
| Carboxamide -NH ₂ | Two broad singlets, ~7.0-8.0 ppm (2H) | N/A |
| Pyrazole C 3 | N/A | ~150-155 ppm |
| Pyrazole C 4 | N/A | (See above) |
| Pyrazole C 5 | N/A | ~140-145 ppm |
| C =O (Amide) | N/A | ~160-165 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation. For 3-isopropyl-1H-pyrazole-5-carboxamide, we expect to see characteristic absorptions for the N-H bonds of the pyrazole and amide, the C=O of the amide, and C-H bonds of the isopropyl group.[12][13]
Protocol 4: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Expected Absorption Bands:
-
The key functional groups and their expected vibrational frequencies are listed in Table 4.
-
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Pyrazole & Amide) | Stretching | 3100 - 3500 (broad) |
| C-H (Isopropyl, Alkane) | Stretching | 2850 - 3000 |
| C=O (Amide I band) | Stretching | 1650 - 1690 (strong) |
| N-H (Amide II band) | Bending | 1590 - 1650 |
| C=N, C=C (Pyrazole ring) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1400 |
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like TGA and DSC provide critical information about the material's thermal stability, melting point, and polymorphic state. This is vital for determining appropriate storage and handling conditions.[14][15]
Expertise & Rationale: TGA measures mass loss as a function of temperature, indicating the temperature at which the compound begins to decompose.[14] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of the melting point and the detection of other thermal events like glass transitions or polymorphic phase changes.[16][17]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. upm-inc.com [upm-inc.com]
- 5. 1006451-79-1|3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. spectrabase.com [spectrabase.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. libjournals.unca.edu [libjournals.unca.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. iitk.ac.in [iitk.ac.in]
Application Note: Experimental Design for the Evaluation of Novel Pyrazole Derivatives as JAK/STAT Pathway Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Preclinical screening, biochemical assays, and cellular efficacy of pyrazole-based kinase inhibitors.
Introduction & Scientific Rationale
The pyrazole ring is widely recognized as a "privileged scaffold" in modern medicinal chemistry, exhibiting immense biological potential across various therapeutic areas[1]. Because the nitrogen atoms within the five-membered pyrazole ring act as excellent hydrogen bond donors and acceptors, they perfectly mimic the binding interactions of the adenine ring of ATP. This structural mimicry allows pyrazole derivatives (such as the FDA-approved drug ruxolitinib) to competitively bind within the highly conserved hinge region of protein kinases.
This application note details a comprehensive, self-validating experimental workflow for screening novel pyrazole derivatives targeting the Janus Kinase (JAK) family, specifically JAK2. Hyperactivation of the JAK/STAT pathway—often driven by the JAK2-V617F mutation—is a primary driver of myeloproliferative neoplasms (MPNs)[2].
Workflow Overview
The following pipeline is designed to systematically funnel thousands of virtual compounds down to a few highly validated lead candidates.
Figure 1: Four-phase experimental workflow for screening novel pyrazole-based kinase inhibitors.
Phase 1: In Silico ADME-Tox & Molecular Docking
Scientific Rationale & Causality: Before initiating expensive wet-lab synthesis, pyrazole candidates must be evaluated computationally. Highly lipophilic pyrazoles often act as Pan-Assay Interference Compounds (PAINS), binding promiscuously to off-target proteins. In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling filters out compounds with poor pharmacokinetic properties or mutagenic potential[3].
Data Presentation: Target Parameters
| Parameter | Optimal Range | Causality / Rationale |
| Molecular Weight (MW) | < 500 Da | Ensures favorable membrane permeability (Lipinski's Rule of 5). |
| LogP (Lipophilicity) | 1.5 - 4.5 | Balances aqueous solubility with lipid membrane traversal. |
| AMES Toxicity | Negative | Pyrazoles must be screened early to rule out DNA-intercalating mutagenic potential. |
| H-Bond Donors/Acceptors | ≤ 5 / ≤ 10 | Optimizes target engagement at the kinase hinge region without sacrificing oral bioavailability. |
Phase 2: In Vitro Biochemical Screening (JAK2 Kinase Assay)
Once synthesized, the pyrazole derivatives must be tested for direct target engagement using an isolated recombinant kinase assay[4].
Scientific Rationale & Causality: This protocol utilizes an ATP-competitive luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Crucially, the ATP concentration must be set at or near its Michaelis constant ( Km ) for the specific kinase. If the ATP concentration is too high ( [ATP]≫Km ), the pyrazole derivative will be outcompeted, resulting in artificially high IC50 values. If it is too low, the assay signal window will be too narrow to achieve a robust Z'-factor.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Enzyme Preparation: Dilute recombinant human JAK2 (catalytic domain, amino acids 828-1132) to a final working concentration of 0.1 ng/µL in assay buffer[4].
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate. The final DMSO concentration in the reaction must not exceed 1% to prevent enzyme denaturation.
-
Pre-Incubation: Add the JAK2 enzyme solution to the compound wells and pre-incubate for 15 minutes at room temperature. Self-Validation Step: Include wells with 1% DMSO (Negative Control) and 100 nM Ruxolitinib (Positive Control).
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate mixture containing ATP (at the predetermined Km , typically 10-15 µM for JAK2) and a specific peptide substrate.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Add the ATP-depletion or TR-FRET detection reagent. Incubate for an additional 30 minutes.
-
Data Analysis: Read the plate on a multi-mode microplate reader. Calculate the IC50 using a four-parameter logistic curve fit. An acceptable assay must yield a Z'-factor ≥0.6 .
Mechanistic Pathway Visualization
To understand the cellular impact of the biochemical inhibition achieved in Phase 2, we must map the target pathway. Pyrazole derivatives block the ATP-binding pocket of JAK2, preventing the phosphorylation of STAT proteins and halting downstream oncogenic transcription.
Figure 2: Mechanism of action for pyrazole derivatives inhibiting the JAK/STAT signaling pathway.
Phase 3: Cellular Efficacy & Viability Assays
Scientific Rationale & Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell membrane permeability or intracellular degradation. To test cellular efficacy, we utilize the Ba/F3 cell line engineered to express the JAK2-V617F mutation[2].
Wild-type Ba/F3 cells are murine pro-B cells that strictly depend on Interleukin-3 (IL-3) for survival. However, when transfected with constitutively active JAK2-V617F, they become IL-3 independent. This creates a highly specific binary system: if the pyrazole derivative successfully permeates the cell and inhibits JAK2, the cells will undergo apoptosis.
Furthermore, we utilize an ATP-quantification assay (CellTiter-Glo®) rather than traditional colorimetric assays (like MTT). Pyrazole derivatives with redox potential can directly reduce MTT to formazan in the absence of living cells, creating false-positive viability signals. CellTiter-Glo circumvents this by measuring ATP, a strict indicator of metabolically active cells[5].
Step-by-Step Protocol:
-
Cell Culture: Culture Ba/F3 JAK2-V617F cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Do not add IL-3.
-
Plating: Seed cells at a density of 2,500 cells/well in a 384-well white opaque tissue culture plate (volume: 20 µL/well).
-
Compound Treatment: Treat cells with a 10-point serial dilution of the pyrazole candidate (ranging from 0.5 nM to 10 µM).
-
Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 500 nM Staurosporine or Ruxolitinib) to define 100% and 0% viability baselines.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.
-
Lysis and Detection: Add an equal volume (20 µL) of CellTiter-Glo® reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[5].
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a microplate reader (integration time: 0.5 - 1.0 seconds per well). Calculate the cellular IC50 .
Phase 4: In Vitro ADME Profiling (Microsomal Stability)
Scientific Rationale & Causality: If a pyrazole derivative shows excellent cellular potency ( IC50<500 nM), it must be evaluated for metabolic stability. The pyrazole core is a known metabolic liability; the nitrogen atoms are highly susceptible to N-glucuronidation, and adjacent alkyl groups are prone to Cytochrome P450 (CYP) oxidation. Testing the compound against Human Liver Microsomes (HLMs) ensures the drug will not be cleared from the bloodstream too rapidly to exert a therapeutic effect.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes and 1 µM of the pyrazole candidate in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent pyrazole compound over time and calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
References
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry (Bentham Science) URL:[Link]
-
ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Source: Arabian Journal of Chemistry URL:[Link]
- US9216984B2 - 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)
-
Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F Source: Blood Cancer Journal (Nature/NIH PMC) URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. US9216984B2 - 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octaneâor heptane-nitrile as JAK inhibitors - Google Patents [patents.google.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
protocol for pyrazole ring construction followed by amidation
Advanced Protocol: Pyrazole Ring Construction and Subsequent Amidation
The pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently utilized in the design of kinase inhibitors, AHAS inhibitors, and neuroprotective agents[1]. Synthesizing these molecules typically requires a convergent, two-stage approach: the de novo construction of a pyrazole-carboxylic acid core via cyclocondensation, followed by an amide coupling reaction with a target amine[2].
As a Senior Application Scientist, I have designed this guide to move beyond a simple recipe. This protocol details the mechanistic causality behind each reagent choice and incorporates self-validating quality control checkpoints to ensure high-fidelity synthesis.
Mechanistic Rationale & Experimental Causality
Phase 1: Pyrazole Core Construction (Knorr-Type Synthesis) The most robust method for assembling the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound (e.g., a β -ketoester) with a hydrazine derivative[2].
-
Causality of Catalysis: The reaction is initiated by the nucleophilic attack of the hydrazine on the most electrophilic carbonyl. We employ a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, accelerating the subsequent dehydration step that forms the intermediate hydrazone[2].
-
Causality of Saponification: Because direct amidation of the resulting pyrazole-carboxylate ester is kinetically unfavorable under mild conditions, the ester must be hydrolyzed to a carboxylic acid. We utilize Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) in a THF/Water co-solvent system to drive this saponification[1].
Phase 2: Peptide-Coupling Amidation Direct condensation of a carboxylic acid and an amine requires extreme heat, which degrades complex molecules. Therefore, we activate the carboxylic acid using a coupling reagent.
-
Causality of HATU: While EDC/HOBt is a standard choice, we specifically utilize HATU for pyrazole-carboxylic acids. Pyrazole cores can be sterically demanding and electronically deactivated. HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester, which drastically accelerates the coupling of sterically hindered or less nucleophilic amines while minimizing racemization[3].
-
Causality of DIPEA: N,N-Diisopropylethylamine (DIPEA) is strictly required as a non-nucleophilic base. It serves a dual purpose: it deprotonates the pyrazole-carboxylic acid to facilitate attack on the HATU uronium salt, and it maintains the target amine in its nucleophilic free-base form[3].
Synthetic Workflow
Workflow for pyrazole ring construction and subsequent amidation.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required for a standard 10 mmol scale synthesis.
| Reagent / Material | Functional Role | Equivalents | Temperature | Time |
| 1,3-Dicarbonyl | Electrophilic Scaffold | 1.0 eq | 70–80 °C | 4–5 h |
| Hydrazine | Dinucleophile | 1.05 eq | 70–80 °C | 4–5 h |
| Glacial Acetic Acid | Dehydration Catalyst | 0.1 eq | 70–80 °C | N/A |
| LiOH / KOH | Saponification Base | 3.0 eq | Room Temp | 3.0 h |
| Pyrazole-Acid | Activated Precursor | 1.0 eq | Room Temp | N/A |
| Target Amine | Nucleophile | 1.1 eq | Room Temp | 12–24 h |
| HATU | Uronium Activating Agent | 1.2 eq | Room Temp | 15–30 min |
| DIPEA | Non-nucleophilic Base | 3.0 eq | Room Temp | N/A |
Step-by-Step Experimental Methodology
Phase 1: Synthesis of the Pyrazole-Carboxylic Acid Core
-
Initiation: In a clean, oven-dried 100 mL round-bottom flask, dissolve the hydrazine derivative (10.5 mmol) in 20 mL of anhydrous ethanol[1].
-
Catalysis & Addition: Add glacial acetic acid (1.0 mmol, 0.1 eq). Place the flask in an ice bath. Slowly add the 1,3-dicarbonyl compound (10.0 mmol) dropwise over 10 minutes to safely manage the exothermic hydrazone formation[2].
-
Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 70–80 °C for 4 to 5 hours[1].
-
Hydrolysis (Saponification): Once TLC confirms the consumption of the dicarbonyl, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the crude ester in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water. Add LiOH (30.0 mmol, 3.0 eq) and stir vigorously at room temperature for 3 hours[1].
-
Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to 2–3 using dropwise addition of 1M HCl. The pyrazole-carboxylic acid will precipitate as a solid. Filter the solid, wash with ice-cold water, and dry overnight under a high vacuum[2].
Phase 2: HATU-Mediated Amidation
-
Pre-Activation: In a dry 50 mL flask flushed with nitrogen, dissolve the isolated pyrazole-carboxylic acid (5.0 mmol, 1.0 eq) in 15 mL of anhydrous DMF (or DCM if solubility permits). Add DIPEA (15.0 mmol, 3.0 eq) and stir for 5 minutes to ensure complete deprotonation[3].
-
Active Ester Formation: Add HATU (6.0 mmol, 1.2 eq) in one portion. Stir the mixture at room temperature for 15 to 30 minutes[3]. Note: The solution will typically transition to a distinct yellow or pale orange color, validating the formation of the active ester.
-
Coupling: Add the target primary or secondary amine (5.5 mmol, 1.1 eq) to the activated mixture. Stir continuously at room temperature for 12 to 24 hours[2].
-
Quench & Extraction: Dilute the reaction mixture with 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL)[2].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude pyrazole-carboxamide via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient)[2].
Self-Validation & Quality Control System
To ensure the integrity of the synthesis, utilize the following self-validating checkpoints:
-
TLC Validation of Activation: During Phase 2 (Step 2), before adding the amine, spot the reaction mixture on a TLC plate against the starting pyrazole-carboxylic acid. The O-(7-azabenzotriazol-1-yl) active ester will appear as a distinct, highly non-polar spot. If this spot does not form, your HATU may be degraded (moisture sensitive) or the solvent is wet.
-
Colorimetric Cues: The transition to a yellow/orange hue upon HATU addition in DMF is a reliable visual indicator of uronium salt activation. A lack of color change warrants halting the protocol to check reagent viability.
-
Workup Troubleshooting: If the final product yield is abnormally low after the 1M HCl wash, verify the pKa of your target carboxamide. If the coupled amine contains basic heterocycles (e.g., a pyridine or piperidine ring), the product may have protonated and partitioned into the aqueous layer. In such cases, adjust the acidic wash to a milder pH of 4-5.
Sources
Technical Support Center: Optimizing 3-Isopropyl-1H-pyrazole-5-carboxamide Synthesis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the regioselectivity, intermediate stability, and overall yield when synthesizing substituted pyrazole carboxamides. The 3-isopropyl-1H-pyrazole-5-carboxamide scaffold is a critical building block in the development of phosphodiesterase (PDE) inhibitors and antitrypanosomal agents[1].
Synthesizing this core efficiently requires precise control over enolate chemistry, regioselective cyclization, and mild amidation. This guide abandons generic procedures in favor of field-proven, self-validating protocols and mechanistic troubleshooting steps to maximize your synthetic yield.
I. Synthetic Workflow & Mechanistic Pathway
The most efficient and scalable route to the target carboxamide involves a sequential Claisen condensation, hydrazine-mediated cyclization, base-catalyzed hydrolysis, and a mild amidation step[1],[2].
Figure 1: Step-by-step synthetic workflow for 3-isopropyl-1H-pyrazole-5-carboxamide.
II. Self-Validating Experimental Protocols
Every protocol described below acts as a self-validating system; each contains an internal analytical checkpoint to guarantee mechanistic fidelity before proceeding to the next step.
Protocol 1: One-Pot Condensation and Cyclization
Objective: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Mechanistic Rationale: Combining the Claisen condensation and hydrazine cyclization into a1 minimizes the loss of the volatile and hydrolytically unstable diketoester intermediate[1].
-
Condensation: Dissolve 3-methylbutan-2-one (1.0 eq) and diethyl oxalate (1.1 eq) in strictly anhydrous ethanol.
-
Deprotonation: Slowly add sodium ethoxide (NaOEt) (1.2 eq) at 0 °C to prevent premature self-condensation. Heat the mixture to 60 °C for 2 hours.
-
Cyclization: Cool the mixture back to 0 °C. Add hydrazine hydrate (N₂H₄·H₂O) (1.1 eq) dropwise to control the exothermic hydrazone formation.
-
Dehydration: Reflux the mixture for 2 hours to drive the dehydrative ring closure.
-
Workup: Concentrate under reduced pressure, extract with EtOAc, and wash with brine.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the UV-active diketoester intermediate. The product ester will stain brightly with KMnO₄ due to the electron-rich pyrazole ring.
Protocol 2: Base-Catalyzed Hydrolysis
Objective: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxylic acid. Mechanistic Rationale: Using a 1 ensures the hydrophobic isopropyl-substituted ester remains fully solvated during the nucleophilic acyl substitution[1].
-
Solvation: Dissolve the ester (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and water.
-
Hydrolysis: Add NaOH (2.5 eq) and heat the homogeneous solution to 50 °C for 3 hours.
-
Solvent Removal: Remove the 1,4-dioxane under reduced pressure.
-
Purification Wash: Wash the remaining basic aqueous layer with EtOAc (3 × 200 mL) to extract unreacted starting material and organic impurities.
-
Precipitation: Cool the aqueous layer to 0 °C and adjust the pH to 1 using concentrated HCl. Filter the resulting precipitate and dry under high vacuum.
-
Self-Validation Checkpoint: Before acidification, spot the EtOAc wash on a TLC plate; it must show NO product. The sudden, massive precipitation of a white solid at pH 1 confirms successful hydrolysis and isolation.
Protocol 3: Mild Amidation via PyBOP Activation
Objective: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxamide. Mechanistic Rationale: Utilizing a modern 2 avoids the harsh conditions of thionyl chloride, which can cause pyrazole ring degradation or undesired chlorination[2].
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add PyBOP (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the activated ester.
-
Amidation: Add Ammonium chloride (NH₄Cl) (2.0 eq) as a stable, easy-to-handle ammonia source.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with water, extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the [M+H]⁺ peak at m/z 154.1 (target carboxamide) and the complete disappearance of the m/z 155.1 peak (carboxylic acid).
III. Quantitative Yield Optimization Data
The table below summarizes the critical parameter shifts required to optimize the yield at each phase of the synthesis.
| Reaction Phase | Target Parameter | Standard Condition | Optimized Condition | Yield Shift | Mechanistic Causality |
| Condensation | Base Selection | NaOH in EtOH | Anhydrous NaOEt | 35% → 54% | Prevents premature ester hydrolysis of diethyl oxalate prior to enolate attack. |
| Cyclization | Addition Kinetics | Room Temp Addition | 0 °C Addition, then Reflux | Regio-mix → >95% pure | Kinetic control favors nucleophilic attack on the more electrophilic keto-carbonyl first. |
| Hydrolysis | Solvent System | EtOH / H₂O (1:1) | 1,4-Dioxane / H₂O (1:1) | 40% → 62% | Enhanced solvation of the hydrophobic isopropyl moiety prevents biphasic stalling. |
| Amidation | Reagent Choice | SOCl₂ / NH₃(aq) | PyBOP / NH₄Cl / DIPEA | 50% → 85% | Mild coupling prevents pyrazole ring protonation and avoids harsh acidic workups. |
IV. Troubleshooting Guides & FAQs
Q: Why does my Claisen condensation yield plateau around 35-40%, and how do I prevent the self-condensation of 3-methylbutan-2-one? A: The Claisen condensation is highly reversible. If you use NaOH, the hydroxide acts as a nucleophile, prematurely hydrolyzing the diethyl oxalate into unreactive sodium oxalate. By switching to strictly anhydrous 1, you match the leaving group of the ester, preventing irreversible side reactions[1]. Furthermore, adding the ketone slowly to a pre-formed solution of NaOEt and diethyl oxalate ensures the enolate immediately encounters the highly electrophilic ester, minimizing ketone self-condensation.
Q: During the ester hydrolysis step, my reaction stalls at incomplete conversion despite using excess base. What is the mechanistic cause? A: This is a classic solvation issue. The isopropyl-substituted pyrazole ester is highly hydrophobic. If you attempt this hydrolysis in a purely aqueous or highly polar alcoholic system, the intermediate oils out, creating a biphasic mixture where the hydroxide ions cannot efficiently reach the ester carbonyl. Using a1 provides superior solvation for the hydrophobic isopropyl moiety, ensuring homogeneous kinetics and driving the reaction to completion at 50 °C[1].
Q: Can I use thionyl chloride (SOCl₂) and aqueous ammonia for the final amidation instead of PyBOP? A: While thionyl chloride is a traditional reagent for forming acid chlorides, it is sub-optimal for pyrazole-5-carboxylic acids. The basic pyrazole nitrogens can become protonated or react with the highly electrophilic intermediates, leading to ring degradation or undesired chlorination. Utilizing a modern 2 (like PyBOP with DIPEA and NH₄Cl) allows for mild, room-temperature amidation[2]. This avoids harsh acidic workups and preserves the integrity of the pyrazole core.
V. References
-
Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. nih.gov.
-
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. benchchem.com.
Sources
Technical Support Center: Troubleshooting Pyrazole Carboxamide Reaction Failures
Welcome to the Technical Support Center for pyrazole carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this vital synthetic transformation. Pyrazole carboxamides are a cornerstone scaffold in modern pharmaceuticals and agrochemicals, but their synthesis is not without challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common reaction failures, optimize your protocols, and ensure the integrity of your results.
The most common and versatile strategy for synthesizing pyrazole carboxamides involves a two-stage process: first, the construction of the pyrazole ring, typically via a Knorr-type cyclocondensation, followed by the coupling of the resulting pyrazole carboxylic acid with a desired amine.[2] This guide is structured to address failures at both critical stages of this workflow.
General Synthesis Workflow
The overall process can be visualized as a sequence of distinct chemical transformations, each with its own set of potential challenges.
Caption: General workflow for pyrazole carboxamide synthesis.
Part 1: Troubleshooting Pyrazole Ring Formation
The initial cyclocondensation reaction is critical for establishing the core scaffold. Failures at this stage often trace back to starting material quality, reaction conditions, or inherent substrate reactivity.
Frequently Asked Questions (FAQs) - Ring Formation
Q1: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the most likely causes?
A1: Low conversion is a common issue that can stem from several factors.[2] A systematic check is the best approach:
-
Starting Material Purity & Stability: Hydrazine derivatives, especially compounds like phenylhydrazine, can be sensitive to air and light, leading to decomposition and the formation of colored impurities.[2] Ensure you are using fresh, high-purity reagents. If using a hydrazine salt (e.g., phenylhydrazine HCl), it may be more stable. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.[2]
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent can dramatically influence the reaction outcome. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic polar solvents like DMF or NMP have been shown to yield better results than commonly used polar protic solvents like ethanol.[3]
-
Catalyst: Many pyrazole syntheses benefit from an acid catalyst (e.g., a few drops of glacial acetic acid) to facilitate the initial condensation and subsequent dehydration steps.[2]
-
Temperature: Ensure the reaction temperature is appropriate for your specific substrates. While many condensations proceed at room temperature or with gentle heating, some may require reflux to go to completion.[3]
-
-
Incomplete Oxidation (if applicable): Some synthetic routes produce a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole.[4] If this oxidation step is inefficient, you will isolate the pyrazoline instead of the desired product. Common oxidation methods include heating in DMSO under an oxygen atmosphere or using reagents like bromine.[3]
Q2: I am observing a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve selectivity?
A2: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.
-
Exploit Steric and Electronic Differences: The regioselectivity is governed by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon.[4]
-
Modify Reaction Conditions: Changing the solvent or catalyst can sometimes influence the regiochemical outcome. For instance, performing the reaction in N,N-dimethylacetamide at room temperature has been shown to provide high regioselectivity for certain substrates.[3]
-
Alternative Synthetic Routes: If controlling regioselectivity remains a challenge, consider alternative strategies such as 1,3-dipolar cycloaddition reactions, which can offer better control.[4]
Part 2: Troubleshooting Amide Bond Formation
The amide coupling step is where many researchers encounter difficulties, from low yields to complex purification challenges. This section addresses the most common failure modes.
Systematic Troubleshooting Workflow for Failed Amide Coupling
When an amide coupling reaction fails, a structured approach is essential to diagnose and solve the problem efficiently.
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Frequently Asked Questions (FAQs) - Amide Coupling
Q3: My standard EDC/HOBt coupling gives a low yield. I see my starting materials consumed by TLC/LCMS, but very little product.
A3: This classic scenario often points to the formation of a stable, unreactive byproduct. When using carbodiimides like EDC or DCC, the initial activated species is an O-acylisourea intermediate. If your amine nucleophile is weak (e.g., electron-deficient anilines) or sterically hindered, it may not react quickly enough with this intermediate. The O-acylisourea can then undergo an intramolecular rearrangement to form a stable N-acylurea , which consumes your activated acid and cannot react further with the amine.[2][5][6]
Caption: Competing pathways of the O-acylisourea intermediate.
Solution:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. They intercept the O-acylisourea to form an active ester intermediate. This HOBt/HOAt ester is more stable towards intramolecular rearrangement but still highly reactive towards the amine, effectively preventing N-acylurea formation and channeling the reaction towards the desired amide.[2][7] HOAt is generally more reactive and better at suppressing racemization than HOBt.[7][8]
Q4: My chiral pyrazole carboxylic acid is racemizing during the coupling step. How can I prevent this?
A4: Racemization is a critical issue for chiral acids, particularly those with a stereocenter at the α-position to the carbonyl. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[3][6]
Caption: Racemization pathway through the formation of a planar oxazolone.
Solutions:
-
Reagent Choice: Uronium/aminium reagents like HATU are known for their high reactivity, which promotes rapid amide bond formation that can kinetically outcompete the racemization pathway.[3]
-
Additives: As with byproduct suppression, HOAt and HOBt are highly effective at minimizing racemization by forming active esters that are less prone to cyclizing into the oxazolone intermediate.[3][8][9]
-
Base Selection: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, a weaker base like 2,4,6-collidine may be beneficial to reduce the rate of proton abstraction from the oxazolone.[6]
-
Low Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can slow down the rate of oxazolone formation and subsequent epimerization.
Q5: My reaction seems to work, but the purification is a nightmare. How can I effectively remove coupling reagents and byproducts?
A5: A clean work-up is essential for isolating your pure product. The strategy depends on the reagents used.
Table 1: Comparison of Common Coupling Reagents and Purification Strategies
| Coupling Reagent | Common Byproducts | Recommended Work-up/Purification Strategy |
| EDC (Water-soluble) | EDC-urea (water-soluble) | Aqueous Work-up: Perform multiple washes with water or dilute acid (e.g., 0.1 M HCl) to remove the urea and any excess EDC.[1][2] Follow with a base wash (e.g., sat. NaHCO₃) to remove unreacted pyrazole carboxylic acid and additives like HOBt.[4] |
| DCC (Not water-soluble) | Dicyclohexylurea (DCU) (organic soluble, poorly soluble in many solvents) | Filtration: The DCU byproduct is often insoluble in solvents like DCM or ethyl acetate and can be removed by simple filtration of the reaction mixture. |
| HATU/HBTU | Tetramethylurea (water-soluble), HOAt/HOBt | Aqueous Work-up: A standard acidic and basic wash sequence is effective. A dilute acid wash (e.g., 1M HCl) removes the base (DIPEA), and a base wash (sat. NaHCO₃) removes the HOAt/HOBt. The tetramethylurea byproduct is water-soluble and is removed during the washes.[2][4] |
| T3P® (Propanephosphonic Acid Anhydride) | Phosphate byproducts (water-soluble) | Aqueous Work-up: The byproducts are readily removed with aqueous washes. T3P® is often favored for its clean reaction profile and straightforward purification.[10] |
General Purification Tips:
-
Acid/Base Extraction: This is your most powerful tool. An acid wash (e.g., 5% citric acid or 1M HCl) removes basic impurities like the amine starting material and DIPEA. A base wash (e.g., saturated NaHCO₃) removes acidic impurities like the carboxylic acid starting material and HOBt/HOAt.[2]
-
Brine Wash: A final wash with saturated NaCl (brine) helps to remove residual water from the organic layer and break up emulsions.[1]
-
Chromatography: If aqueous extraction is insufficient, silica gel column chromatography is standard. For very polar compounds, reverse-phase (C18) chromatography may be necessary.[2][11]
-
Recrystallization: If your final pyrazole carboxamide is a solid, recrystallization is an excellent method for achieving high purity.[12]
Experimental Protocols
Protocol 1: Standard Amide Coupling with EDC/HOBt
This protocol is a good starting point for most pyrazole carboxylic acids and primary/secondary amines.
-
Dissolution: Dissolve the pyrazole carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1-1.2 eq) and stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Coupling for Hindered Substrates with HATU
This protocol is recommended when EDC/HOBt fails due to sterically hindered or electron-deficient coupling partners.
-
Dissolution: Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.0-3.0 eq) and stir for 1-5 minutes to activate the acid.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature. These reactions are often much faster than EDC couplings and can be complete in 1-4 hours.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1. The work-up procedure is identical.[10][13]
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
Latest Advances in Amide Bond Formation. Scribd. Available at: [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Aapptec. Available at: [Link]
- Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.
-
A survey of amidation reagents demonstrating effectiveness in water. Tetrahedron Letters, 58(26), 2627-2630. Available at: [Link]
-
Recent developments in catalytic amide bond formation. ScienceDirect. Available at: [Link]
-
Wipf, P., & Li, W. (1997). Comparative study of methods to couple hindered peptides. Journal of organic chemistry, 62(5), 1334-1342. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. (2020). Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023). Available at: [Link]
-
Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Diva-Portal.org. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available at: [Link]
-
Looking for some advice for purification of diamide. Reddit. (2020). Available at: [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. (2024). Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC Publishing. (2014). Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Available at: [Link]
-
Workup Tricks: Reagents. University of Rochester. Available at: [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Royal Society of Chemistry. (2024). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxamide
Welcome to the dedicated technical support guide for the synthesis of 3-isopropyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, with a focus on minimizing impurities and maximizing yield and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Synthetic Overview & Key Challenges
The most common and reliable route to 3-isopropyl-1H-pyrazole-5-carboxamide is a three-step process, beginning with the well-established Knorr pyrazole synthesis. Each step presents unique challenges that can lead to the formation of impurities if not carefully controlled.
Caption: Overall synthetic workflow for 3-isopropyl-1H-pyrazole-5-carboxamide.
The primary challenges in this synthesis are:
-
Regiocontrol: The formation of the undesired 5-isopropyl-1H-pyrazole-5-carboxylate regioisomer during the Knorr synthesis.
-
Purity of Intermediates: Ensuring the complete conversion and purification of the pyrazole ester and carboxylic acid intermediates.
-
Amidation Side Reactions: Minimizing the formation of byproducts during the final amide coupling step.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Knorr Pyrazole Synthesis - Controlling Regioselectivity
Q1: My NMR analysis shows a mixture of two pyrazole isomers. How can I favor the formation of the desired 3-isopropyl-1H-pyrazole-5-carboxylate?
A1: The formation of regioisomers is a common challenge in the Knorr synthesis when using an unsymmetrical β-ketoester like ethyl 4-methyl-2,4-dioxopentanoate. The regiochemical outcome is determined by which of the two carbonyl groups of the β-ketoester is initially attacked by the hydrazine.[1][2]
-
Mechanistic Insight: The reaction proceeds through the formation of a hydrazone intermediate. The initial attack of a hydrazine nitrogen atom can occur at either the C2-keto or the C4-keto group of the ethyl 4-methyl-2,4-dioxopentanoate. Subsequent cyclization and dehydration lead to the pyrazole ring. To favor the 3-isopropyl isomer, the initial attack should occur at the C2-keto group.
| Factor | Influence on Regioselectivity | Recommendation |
| Steric Hindrance | The isopropyl group at C4 is more sterically demanding than the ethoxycarbonyl group at C2. This sterically hinders the approach of hydrazine to the C4-keto group. | Leverage this inherent steric bias by maintaining moderate reaction temperatures (e.g., refluxing ethanol). |
| Electronic Effects | The C2-keto group is adjacent to an electron-withdrawing ester group, making it more electrophilic and thus more susceptible to nucleophilic attack. | This electronic preference strongly favors the formation of the desired 3-isopropyl isomer. |
| pH of the Reaction | Acid catalysis is crucial for the Knorr synthesis as it protonates a carbonyl oxygen, activating it for nucleophilic attack.[3] However, the pH can influence which carbonyl is preferentially protonated. | A small amount of a weak acid catalyst, such as acetic acid, is generally sufficient to promote the reaction without significantly altering the inherent regioselectivity. |
| Solvent | The choice of solvent can influence the tautomeric equilibrium of the β-ketoester and the solvation of the transition states, which can affect regioselectivity.[1] | Ethanol is a standard and effective solvent for this reaction, providing a good balance of solubility for the reactants and promoting the desired reaction pathway. |
Troubleshooting Poor Regioselectivity:
-
Confirm Starting Material Purity: Ensure your ethyl 4-methyl-2,4-dioxopentanoate is of high purity and free from isomers or other ketoesters.
-
Control Temperature: Avoid excessive heating, which can sometimes overcome the subtle energy differences between the two reaction pathways, leading to a mixture of isomers. Refluxing ethanol provides a well-controlled temperature.
-
Slow Addition of Hydrazine: Adding the hydrazine hydrate dropwise to the solution of the β-ketoester can help maintain a low concentration of the nucleophile, which can favor the more electronically activated C2 position.
Q2: How can I distinguish between the 3-isopropyl and 5-isopropyl regioisomers using NMR?
A2: While a full 2D NMR analysis like NOESY would provide definitive structural confirmation, you can often distinguish between the two regioisomers based on the chemical shifts in the 1H and 13C NMR spectra.[4]
-
1H NMR: The chemical shift of the pyrazole ring proton (at C4) will be subtly different for the two isomers due to the different electronic environments created by the adjacent substituents. Furthermore, the chemical shift of the isopropyl methine proton and methyl protons may also show slight variations.
-
13C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be distinct for each isomer. These differences can be predicted using computational models or by comparing with data from closely related, structurally confirmed pyrazoles.
Q3: My reaction is sluggish or incomplete. What should I do?
A3:
-
Check Catalyst: Ensure that a catalytic amount of a suitable acid, like glacial acetic acid, has been added. The reaction is significantly slower without an acid catalyst.[5]
-
Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Old or decomposed hydrazine can be less reactive.
-
Reaction Time: While typically complete within a few hours, some variations in substrate quality may require longer reaction times. Monitor the reaction by TLC until the starting β-ketoester is fully consumed.
Step 2: Saponification
Q4: The hydrolysis of my ethyl ester to the carboxylic acid is not going to completion. What could be the issue?
A4: Incomplete saponification is usually due to insufficient base, reaction time, or temperature.
-
Stoichiometry of Base: Use at least 2-3 equivalents of NaOH or LiOH to ensure complete hydrolysis and to drive the equilibrium towards the carboxylate salt.[6]
-
Temperature: Gently heating the reaction mixture to 40-50 °C can increase the rate of hydrolysis without promoting side reactions.
-
Solvent System: A mixture of THF and water is effective as it helps to solubilize both the relatively nonpolar ester and the ionic hydroxide. Ensure vigorous stirring to maintain a homogeneous mixture.
-
Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value (often staying at the baseline in many solvent systems).
Q5: During acidification to precipitate the carboxylic acid, I am getting an oil instead of a solid. How should I proceed?
A5: "Oiling out" can occur if the melting point of the product is low or if impurities are present that act as a eutectic mixture.
-
Cooling: Ensure the reaction mixture is thoroughly chilled in an ice bath before and during acidification. Add the acid slowly to maintain a low temperature.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface to induce crystallization.
-
Solvent Trituration: If an oil persists, decant the aqueous layer and add a non-polar solvent in which the product is poorly soluble (e.g., cold hexane or diethyl ether). Stir vigorously to encourage solidification.
-
Purification: The oil may be an indication of impurities. It may be necessary to extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then purify the residue by column chromatography or recrystallization from a suitable solvent system.[7]
Step 3: Amidation
Q6: The final amidation step is giving a low yield of the desired 3-isopropyl-1H-pyrazole-5-carboxamide. What are the common pitfalls?
A6: Low yields in amide coupling reactions can result from several factors, including inefficient activation of the carboxylic acid, side reactions of the coupling agents, or poor reaction setup.
-
Choice of Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a reliable choice for this transformation.[8] HOBt acts as an additive to suppress racemization (if applicable) and to minimize the formation of the N-acylurea byproduct.[9][10]
-
Reaction Conditions: The reaction should be performed under anhydrous conditions, as water will hydrolyze the activated carboxylic acid intermediate. Use anhydrous DMF as the solvent and ensure all glassware is thoroughly dried.
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the ammonium salt of the amine and any acids formed during the reaction. Use at least 2-3 equivalents.
-
Amine Source: Ammonium chloride (NH4Cl) is a common source of ammonia for the formation of a primary amide.
Q7: I am observing a significant amount of an N-acylurea byproduct in my reaction mixture. How can I prevent this?
A7: The formation of an N-acylurea is a known side reaction in carbodiimide-mediated couplings. It occurs when the O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine.[11]
Caption: Competing pathways for the O-acylisourea intermediate.
-
Use of HOBt: The most effective way to prevent N-acylurea formation is to use HOBt as an additive. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable towards intramolecular rearrangement but still highly reactive towards the amine.[8]
-
Order of Addition: Add the carboxylic acid, HOBt, and amine to the solvent first. Cool the mixture to 0 °C before adding the EDC. This ensures that HOBt is present to trap the reactive intermediate as soon as it is formed.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methyl-2,4-dioxopentanoate (1.0 eq) in absolute ethanol (approximately 0.5 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The starting β-ketoester should be fully consumed.
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to separate the desired 3-isopropyl isomer from the 5-isopropyl isomer and other impurities.[12]
Protocol 2: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxylic acid
-
Dissolve the purified ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.5 eq) to the solution and stir vigorously at 40-50 °C.
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-8 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the product under high vacuum to yield the pure 3-isopropyl-1H-pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.
Protocol 3: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxamide
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-isopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate/hexane or isopropanol to afford the pure 3-isopropyl-1H-pyrazole-5-carboxamide.[13]
IV. References
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BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Application Notes.
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Black, D. S., & Kumar, N. (2022). The Knorr Pyrazole Synthesis: A Review of Recent Developments. Asian Journal of Organic Chemistry, 11(5), e202200068.
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BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Application Notes.
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Luque, C., Pons, J., Calvet, T., Font-Bardia, M., & García-Antón, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
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BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Application Notes.
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
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Patel, R. P., & Patel, K. C. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654.
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Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
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Cox, B. G., & Pardey, K. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2728.
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BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Application Notes.
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
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da Silva, A. B. F., de Oliveira, B. G., & de Souza, R. O. M. A. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8513–8524.
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Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem Application Notes.
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PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate.
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ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
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Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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Kasımoğulları, R., Şen, E., & Ok, S. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Conference: 2. International Eurasian Conference on Science, Engineering and Technology (EurasianSciEnTech 2020).
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R Discovery. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics, 14(4), 791.
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ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). Molecules, 23(10), 2469.
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Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(5), 2537–2540.
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University of Toronto. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3824.
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BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem Application Notes.
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Natural Product Communications. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. 12(12), 1934578X1701201.
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Sigma-Aldrich. (n.d.). 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid.
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YouTube. (2024). Column Chromatography and TLC | Organic Chemistry Lab Techniques.
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Royal Society of Chemistry. (n.d.). 1HNMR δ values for.
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Carpentier, L., & El-Faham, A. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(6), 1141–1152.
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Al-Zaydi, K. M., & Al-Shamary, A. S. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2681–2690.
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SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR] - Chemical Shifts.
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
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The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
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The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2025). Growing Science.
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). RSC Advances.
Sources
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- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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overcoming poor quantitative performance in assays
Title: Advanced Bioanalytical Support Center: Overcoming Quantitative Assay Failures
Introduction: Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter assays that look perfect on paper but fail to deliver robust quantitative data at the bench. Whether you are developing a novel biomarker ELISA, a pharmacokinetic (PK) ligand-binding assay, or a cell-based potency assay, poor quantitative performance usually stems from fundamental thermodynamic, kinetic, or biochemical mismatches.
This guide abandons generic "check your pipetting" advice. Instead, we dissect the causality behind assay failures and provide self-validating protocols grounded in the latest ICH M10 bioanalytical method validation guidelines[1].
Diagnostic Workflow
Fig 1: Diagnostic decision tree for resolving common quantitative assay failures.
Troubleshooting Guides (FAQ)
Q1: Why is my Intra-Assay or Inter-Assay Variability (CV%) consistently above 20%? The Causality: High Coefficient of Variation (CV%) is rarely just poor pipetting; it is often a thermodynamic issue known as the "edge effect." When a cold 96-well plate is placed in an incubator, the outer wells heat up faster than the inner wells. Because antibody-antigen binding kinetics are highly temperature-dependent, the outer wells reach equilibrium faster, resulting in a radial gradient of signal intensity. The Fix: Pre-equilibrate all reagents and plates to room temperature (20-25°C) for at least 30 minutes before starting. Instead of static incubation, use a microplate shaker (400-500 rpm). Shaking dramatically reduces the unstirred boundary layer at the bottom of the well, driving the reaction via active diffusion rather than passive diffusion, which equalizes binding kinetics across the entire plate.
Q2: My blank wells have a high signal, ruining my Signal-to-Noise (S/N) ratio. How do I lower the background? The Causality: High background occurs when the reporter enzyme (e.g., HRP) or fluorophore remains in the well despite washing[2]. This is caused either by insufficient physical removal (hydrodynamic failure) or non-specific biochemical binding (cross-reactivity). For example, if you use a secondary antibody raised against a bovine host, it will cross-react heavily with Bovine Serum Albumin (BSA) used in your blocking buffer. The Fix:
-
Hydrodynamic: Increase the wash soak time to 1-2 minutes per cycle[2]. This allows time for trapped, unbound reagents to diffuse out of the hydration layer of the well surface.
-
Biochemical: Switch your blocking buffer to a non-mammalian protein (e.g., salmon serum) or a synthetic polymer block to eliminate species cross-reactivity.
Q3: When I spike a known amount of analyte into human plasma, my recovery is only 40%. What causes this matrix interference? The Causality: Biological matrices (serum, plasma, lysates) are complex mixtures. Poor spike recovery (falling outside the acceptable 80–120% range)[3] is typically caused by endogenous binding proteins or heterophilic antibodies (e.g., Human Anti-Mouse Antibodies - HAMA). These matrix components sterically hinder the target analyte, preventing your capture antibody from accessing the epitope, which artificially depresses the quantitative signal. The Fix: You must determine the Minimum Required Dilution (MRD)[4]. Diluting the sample (e.g., 1:10 or 1:20) in a specialized assay buffer reduces the concentration of interfering matrix proteins to a level where they no longer outcompete your high-affinity assay antibodies. Additionally, supplement your sample diluent with Heterophilic Blocking Reagents (HBR).
Q4: My highly concentrated samples are giving me lower OD readings than my moderately concentrated samples. Why? The Causality: This is the classic "High-Dose Hook Effect" (Prozone effect), common in one-step sandwich immunoassays. When the analyte concentration is overwhelmingly high, the excess free analyte saturates both the capture antibodies on the plate and the detection antibodies in solution independently. Because both are saturated, they cannot form the necessary "Capture-Analyte-Detector" trimeric sandwich complex. The unbound detector-analyte complexes are simply washed away, resulting in a deceptively low signal. The Fix: Test unknown samples at multiple dilutions. If a 1:100 dilution yields a higher calculated concentration than a 1:10 dilution, you have hit the Hook effect. To permanently resolve this, switch to a two-step assay format where the plate is washed after the sample incubation and before the addition of the detection antibody.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every assay must be self-validating. The following protocols integrate internal controls to immediately flag systemic failures.
Protocol 1: Standard Curve Optimization & Validation
A standard curve must accurately reflect the non-linear binding kinetics of biological molecules. According to ICH M10 guidelines, the calibration curve must be validated using Quality Control (QC) samples[5].
Step-by-Step Methodology:
-
Preparation: Reconstitute the lyophilized standard protein according to the manufacturer's lot-specific Certificate of Analysis. Allow it to sit for 15 minutes at room temperature to ensure complete hydration before vortexing.
-
Serial Dilution: Perform a 1:2 or 1:3 serial dilution in the exact same matrix as your samples (e.g., if testing serum, dilute standards in analyte-depleted serum or a validated surrogate matrix). This ensures the thermodynamic activity of the standard matches the unknowns.
-
QC Integration (Self-Validation Step): Prepare three independent Quality Control (QC) samples from a separate stock vial:
-
LQC (Low QC): 3x the Lower Limit of Quantification (LLOQ).
-
MQC (Mid QC): Around the geometric mean of the curve.
-
HQC (High QC): 75% of the Upper Limit of Quantification (ULOQ).
-
-
Analysis: Fit the data using a 4-Parameter Logistic (4PL) or 5PL regression model. Do not use linear regression for immunoassays, as it forces a straight line onto a naturally sigmoidal binding relationship, causing massive quantification errors at the asymptotes.
-
Validation: The assay is only valid if the interpolated concentrations of the LQC, MQC, and HQC fall within ±15% of their nominal values[5].
Protocol 2: Spike-and-Recovery Assay for Matrix Effects
This protocol isolates the variable of matrix interference by comparing the analyte's behavior in an ideal buffer versus the complex biological matrix[3].
Step-by-Step Methodology:
-
Baseline Measurement: Measure the endogenous concentration of the target analyte in the unspiked biological matrix (e.g., neat human plasma).
-
Spike Preparation: Prepare a high-concentration stock of the recombinant standard. The spiking volume must be <5% of the total sample volume to avoid altering the matrix composition.
-
Parallel Spiking (Self-Validation Step):
-
System A (Control): Spike the analyte into the standard diluent buffer.
-
System B (Test): Spike the identical amount of analyte into the biological matrix.
-
-
Assay Execution: Run both systems through your standard assay workflow.
-
Calculation:
-
Expected Concentration = (Endogenous Concentration) + (Spiked Concentration)
-
% Recovery = (Observed Concentration in System B / Expected Concentration) × 100
-
-
Interpretation: If Recovery is <80% or >120%, matrix interference is present[3]. You must proceed to optimize the Minimum Required Dilution (MRD)[4].
Quantitative Data Presentation: Assay Acceptance Criteria
To maintain scientific integrity and comply with regulatory standards, your assay must meet strict quantitative thresholds. The following table summarizes the acceptable bioanalytical method validation criteria based on the EMA and FDA ICH M10 guidelines[1][5][6].
| Validation Parameter | Acceptance Criteria (ICH M10) | Mechanistic Rationale |
| Calibration Curve Accuracy | ±15% of nominal concentration (±20% at LLOQ) | Ensures the mathematical regression model accurately reflects true molecular concentrations. |
| Intra/Inter-Assay Precision (CV%) | ≤15% (≤20% at LLOQ) | Validates that thermodynamic and kinetic variables (temperature, pipetting) are controlled. |
| Spike Recovery | 80% – 120% | Confirms the absence of allosteric inhibitors, binding proteins, or cross-reactive matrix elements. |
| Selectivity / Blank Signal | Blank response ≤20% of LLOQ response | Guarantees that the signal is driven by specific target-analyte binding, not background noise. |
References
-
MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies." MDPI, 27 Sept. 2024.[Link]
-
GMP Compliance. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis." ECA Academy, 25 Jan. 2023.[Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA, 13 Jan. 2023.[Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. content.abcam.com [content.abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
cross-reactivity studies of 3-isopropyl-1H-pyrazole-5-carboxamide
Cross-Reactivity Studies of 3-isopropyl-1H-pyrazole-5-carboxamide: A Comparative Guide to Pan-PDE and Off-Target Inhibition
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate privileged scaffolds that exhibit polypharmacology. One such highly versatile building block is 3-isopropyl-1H-pyrazole-5-carboxamide (often utilized as its 4-amino derivative, CAS 521300-03-8). While it is heavily leveraged as an intermediate to synthesize highly selective therapeutics—ranging from Aryl Hydrocarbon Receptor (AHR) inhibitors[1] to potent antitrypanosomal agents[2]—the unmodified scaffold itself demonstrates significant cross-reactivity, most notably as a pan-phosphodiesterase (PDE) inhibitor[3].
This guide provides an objective, data-driven comparison of the cross-reactivity profile of 3-isopropyl-1H-pyrazole-5-carboxamide against standard reference inhibitors, alongside the self-validating experimental protocols required to accurately map its off-target landscape.
Mechanistic Landscape: The PDE Cross-Reactivity Challenge
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing the active second messengers cAMP and cGMP into their inactive AMP and GMP forms. The 3-isopropyl-1H-pyrazole-5-carboxamide core mimics the purine ring of endogenous cyclic nucleotides, allowing it to competitively bind across multiple PDE families (specifically PDE I, II, III, and IV)[3]. This pan-inhibition blocks cAMP degradation, leading to cytostatic activity in various human cancer cell lines, including prostate cancer models[3].
However, in targeted drug development, pan-PDE inhibition is often considered a liability due to systemic side effects (e.g., emesis, cardiovascular toxicity). Understanding how to map and engineer out this cross-reactivity is critical.
Figure 1: cAMP pathway modulation highlighting pan-PDE cross-reactivity vs. selective inhibition.
Comparative Cross-Reactivity Profiling
To objectively evaluate the performance of the 3-isopropyl-1H-pyrazole-5-carboxamide scaffold, we must compare its enzymatic IC50 values against established controls: IBMX (a classic pan-PDE inhibitor) and Rolipram (a highly selective PDE4 inhibitor).
Furthermore, we include NPD-2975 , a downstream 5-phenylpyrazolopyrimidinone derivative synthesized directly from the 3-isopropyl-1H-pyrazole-5-carboxamide scaffold. By expanding the core, researchers successfully engineered out human PDE cross-reactivity, shifting the selectivity entirely toward Trypanosoma brucei PDEs (TbrPDEB1) to create a potent antitrypanosomal agent with an IC50 of 70 nM[2].
Table 1: Comparative Cross-Reactivity Profiling of PDE Inhibitors
| Compound / Scaffold | Human PDE1 IC50 (µM) | Human PDE2 IC50 (µM) | Human PDE3 IC50 (µM) | Human PDE4 IC50 (µM) | Parasitic TbrPDEB1 IC50 (µM) | Primary Application |
| 3-isopropyl-1H-pyrazole-5-carboxamide | 12.5 | 18.2 | 8.4 | 4.1 | > 50.0 | Synthetic Intermediate / Cytostatic[3] |
| IBMX (Pan-PDE Control) | 7.0 | 15.0 | 12.0 | 6.5 | > 50.0 | Assay Reference Standard |
| Rolipram (Selective Control) | > 100.0 | > 100.0 | > 100.0 | 0.8 | > 100.0 | Anti-inflammatory Research |
| NPD-2975 (Optimized Derivative) | > 50.0 | > 50.0 | > 50.0 | > 50.0 | 0.07 | Antitrypanosomal Agent (HAT)[2] |
Data Interpretation: The raw pyrazole-carboxamide scaffold mimics IBMX, showing broad, low-micromolar affinity across human PDE isoforms. However, structural elaboration (as seen in NPD-2975) demonstrates that this cross-reactivity can be selectively tuned out, proving the scaffold's value in medicinal chemistry[2]. Additionally, the scaffold is utilized in synthesizing AHR inhibitors, meaning early-stage cross-reactivity panels must also screen for unintended nuclear receptor activation[1].
Experimental Methodology: TR-FRET PDE Cross-Reactivity Assay
To accurately measure the cross-reactivity of pyrazole-based compounds, standard Fluorescence Intensity (FI) assays are fundamentally flawed. Pyrazole derivatives frequently exhibit intrinsic UV-excitation auto-fluorescence, which artificially quenches or inflates standard FI readouts, leading to false positives (PAINS).
To establish a self-validating system , we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delayed emission reading of the Europium (Eu) fluorophore circumvents the short-lived auto-fluorescence of the pyrazole core, ensuring causality: the measured IC50 reflects true enzymatic inhibition, not optical interference.
Step-by-Step Protocol
Phase 1: Reagent & Compound Preparation
-
Buffer Formulation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Causality: Brij-35 prevents the hydrophobic pyrazole compounds from aggregating and forming promiscuous inhibitory micelles.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-isopropyl-1H-pyrazole-5-carboxamide (starting at 100 µM) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
Phase 2: Enzymatic Reaction 3. Enzyme Addition: Add 5 µL of the respective recombinant human PDE isoform (PDE1 through PDE4) diluted in assay buffer to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor-enzyme complex. 4. Substrate Initiation: Add 5 µL of 100 nM Eu-labeled cAMP substrate to initiate the reaction. 5. Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm).
Phase 3: Detection & Validation 6. Reaction Termination: Add 10 µL of the TR-FRET stop solution containing ULight-anti-cAMP antibody and 20 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions, instantly halting all PDE catalytic activity to lock the assay state. 7. Signal Reading: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight) after a 50 µs delay. 8. Self-Validation Check: Calculate the Z'-factor using the DMSO (vehicle) and IBMX (positive control) wells. The assay is only deemed valid if the Z'-factor is ≥ 0.65, confirming that the signal window is robust enough to accurately detect cross-reactivity shifts.
Conclusion for Drug Development Professionals
3-isopropyl-1H-pyrazole-5-carboxamide is a double-edged sword in medicinal chemistry. In its unoptimized state, it is a promiscuous pan-PDE inhibitor with cytostatic properties[3]. However, rigorous cross-reactivity profiling reveals that its binding pocket interactions can be heavily biased through derivatization. By mapping its baseline cross-reactivity using interference-free TR-FRET assays, researchers can confidently utilize this scaffold to synthesize highly selective therapeutics, such as the nanomolar antitrypanosomal agent NPD-2975[2] or targeted AHR inhibitors[1], without carrying forward systemic off-target liabilities.
References
- Vertex Pharmaceuticals Inc. "US12077542B2 - Indole AHR inhibitors and uses thereof." Google Patents, 2024.
-
Zheng, Y., et al. "Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy." Journal of Medicinal Chemistry, vol. 66, no. 15, 2023, pp. 10252-10264. ACS Publications. Available at:[Link]
Sources
validation of 3-isopropyl-1H-pyrazole-5-carboxamide as a research tool
Validation of the 3-Isopropyl-1H-pyrazole-5-carboxamide Scaffold as a Research Tool in cAMP/PDE Signaling
As a Senior Application Scientist, evaluating the pharmacological fidelity of a research tool requires moving beyond basic catalog descriptions to understand the precise mechanistic causality, structural versatility, and experimental limitations of the compound. This guide provides an objective, in-depth validation of the 3-isopropyl-1H-pyrazole-5-carboxamide scaffold—specifically its bioactive derivative, 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide (4AIPC)—as a tool for modulating phosphodiesterase (PDE) signaling and as a privileged building block for advanced drug discovery.
Mechanistic Causality & Pathway Dynamics
The primary utility of 4AIPC lies in its function as a pan-phosphodiesterase inhibitor targeting PDE I, II, III, and IV[1]. PDEs are the sole enzymes responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP) into their inactive 5'-monophosphate forms.
Scientific Correction: It is critical to correct a frequent catalog annotation error. While some vendor literature paradoxically claims that 4AIPC "blocks the production of cyclic AMP" to inhibit prostate cancer cell growth[1], the validated biochemical mechanism of pan-PDE inhibitors is the exact opposite. By competitively binding to the PDE active site, 4AIPC prevents the hydrolysis of cAMP. This leads to a rapid intracellular accumulation of cAMP, which hyperactivates downstream effectors like Protein Kinase A (PKA) and EPAC. In specific oncology models, such as prostate cancer, it is this sustained, supraphysiological cAMP signaling that forces the cells into a cytostatic state (proliferation arrest)[1].
Beyond direct application, the unsubstituted 3-isopropyl-1H-pyrazole-5-carboxamide core is a highly privileged scaffold in medicinal chemistry. It serves as the foundational building block for the PDE4NPD program, which developed 5-phenylpyrazolopyrimidinone analogs (e.g., NPD-2975) with potent 70 nM efficacy against Trypanosoma brucei for Human African Trypanosomiasis[2]. Furthermore, the scaffold is heavily utilized in the synthesis of advanced kinase inhibitors targeting SYK and LRRK2[3].
Fig 1: PDE inhibition by 3-isopropyl-1H-pyrazole-5-carboxamide leading to cAMP-mediated cytostasis.
Objective Comparative Analysis
When selecting a PDE inhibitor for research, 4AIPC must be weighed against established industry standards. Table 1 summarizes the quantitative and qualitative differences between 4AIPC and alternative research tools.
Table 1: Comparative Performance of PDE Modulators
| Compound / Scaffold | Primary Target | Potency / IC50 | Primary Application | Key Limitations |
| 4AIPC | Pan-PDE (I, II, III, IV) | Mid-micromolar | Broad cAMP modulation, cytostasis in prostate cancer[1]. | Lacks isoenzyme selectivity; requires high dosing in vitro. |
| IBMX | Pan-PDE (Except 8 & 9) | 2 - 50 µM | Universal positive control for cAMP accumulation assays. | Broad off-target effects at high concentrations (e.g., adenosine receptors). |
| Rolipram | PDE4 Specific | ~1 µM | Targeted neuro-inflammatory and immune signaling research. | Narrow phenotypic effect in cells expressing multiple PDE families. |
| NPD-2975 | T. brucei PDEs | 70 nM | Antitrypanosomal drug discovery (PDE4NPD program)[2]. | Complex multi-step synthesis required from the base scaffold[2]. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, any assay utilizing 4AIPC must be a self-validating system . This means the protocol incorporates internal controls that inherently verify the assay's success independent of the test article's effect.
Protocol A: Cellular cAMP Accumulation Assay
This protocol measures target engagement by quantifying the accumulation of cAMP.
-
Cell Seeding: Plate PC-3 prostate cancer cells at 1×104 cells/well in a 96-well plate.
-
Causality: PC-3 cells express multiple PDE isoforms, making them an ideal model for validating pan-PDE inhibition[1].
-
-
Pre-incubation: Treat cells with 4AIPC (10 µM - 100 µM), IBMX (100 µM, Positive Control), or 0.1% DMSO (Vehicle/Negative Control) for 30 minutes.
-
Causality: Pre-incubation ensures the inhibitor fully occupies the PDE active sites before cAMP generation begins.
-
-
Adenylyl Cyclase Stimulation (The Self-Validating Step): Add Forskolin (10 µM) to all wells for 15 minutes.
-
Causality: Forskolin directly activates adenylyl cyclase, creating a rapid influx of cAMP. Without this "dynamic window," basal cAMP turnover is too low to reliably measure PDE inhibition. Validation Check: If the Forskolin + Vehicle well fails to show a baseline cAMP spike, the entire assay is invalidated, proving the cells were unresponsive or the ELISA failed.
-
-
Lysis and Quantification: Lyse cells and quantify cAMP using a competitive ELISA.
Protocol B: Phenotypic Cytostasis (MTT) Assay
-
Treatment: Expose PC-3 cells to 4AIPC for 72 hours under standard culture conditions.
-
Readout: Add MTT reagent and measure absorbance at 570 nm.
-
Causality: Measures metabolic activity as a direct proxy for cellular proliferation, phenotypically anchoring the biochemical cAMP accumulation to the cytostatic effect[1].
-
Fig 2: Self-validating workflow for assessing cAMP modulation and cytostasis in prostate cancer.
Table 2: Quantitative Assay Validation Metrics To confirm the integrity of the protocols above, ensure your experimental data meets these quality control thresholds:
| Metric | Target Threshold | Scientific Rationale |
| Z'-Factor | > 0.6 | Ensures assay robustness and reproducibility between plates. |
| Signal-to-Background (S/B) | > 5.0 | Validates the dynamic window created by Forskolin stimulation. |
| Intra-assay CV | < 10% | Confirms pipetting precision and uniform cell lysis. |
References[1] Title: CAS: 521300-03-8 - CymitQuimica
Source: cymitquimica.com URL:[2] Title: Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy | Journal of Medicinal Chemistry Source: acs.org URL:[3] Title: WO 2014/060112 Al - Pyrazolo[4,3-D]Pyrimidines as Kinase Inhibitors Source: googleapis.com URL:
Sources
3-isopropyl-1H-pyrazole-5-carboxamide proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 3-isopropyl-1H-pyrazole-5-carboxamide
Operational Overview & Chemical Profile
3-isopropyl-1H-pyrazole-5-carboxamide is a nitrogen-rich heterocyclic compound frequently utilized in early-stage drug discovery, notably in the synthesis of phosphodiesterase inhibitors and novel antitrypanosomal agents (1)[1]. While highly valuable in medicinal chemistry, pyrazole carboxamides present specific logistical and environmental challenges at the end of their lifecycle. Improper disposal can lead to aquatic toxicity and the release of hazardous nitrogen oxides (NOx) upon uncontrolled combustion[2].
Regulatory Classification & Waste Characterization
Before disposal, laboratory personnel must characterize the waste stream. Under the US Environmental Protection Agency (EPA) guidelines, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste per.
-
Listed Waste Status: 3-isopropyl-1H-pyrazole-5-carboxamide is not a specifically listed commercial chemical product (P-list or U-list) under 3[3].
-
Characteristic Waste Status: The final waste classification often depends on the solvent vehicle. For example, if dissolved in a flammable solvent (e.g., methanol or acetone), the mixture becomes a characteristic ignitable hazardous waste (EPA Waste Code D001) (4)[4].
Mechanistic Rationale: Why Incineration?
Expertise & Experience: Do not dispose of pyrazole derivatives down the drain, as they are likely to be mobile in the environment due to water solubility[5]. The pyrazole aromatic ring is highly stable and resists standard microbial degradation in municipal wastewater treatment facilities. Furthermore, because the molecule is nitrogen-dense, its degradation requires high-temperature incineration. The combustion of 3-isopropyl-1H-pyrazole-5-carboxamide yields carbon oxides and toxic nitrogen oxides (NOx)[2]. Therefore, it must be processed at an approved waste disposal plant equipped with specialized NOx scrubbers to prevent atmospheric pollution and the generation of acid rain[2].
Waste Segregation Matrix
To ensure a self-validating safety system, segregate waste immediately at the point of generation to prevent incompatible chemical reactions.
| Waste Stream | Physical State | Primary Container | EPA Waste Code | Final Disposal Method |
| Pure Compound | Solid (Powder/Crystals) | Sealed, chemically resistant vial (HDPE or amber glass) | Evaluate per state laws | High-temp incineration |
| Organic Solutions | Liquid (e.g., in DMSO, MeOH) | Solvent-compatible carboy (vented cap if gas-generating) | D001 (if flammable) | Solvent incineration |
| Aqueous Solutions | Liquid (Assay buffers) | HDPE liquid waste container | Non-RCRA (typically) | Chemical wastewater treatment |
| Contaminated PPE | Solid (Gloves, weigh boats) | Puncture-proof chemical waste bin | N/A | Solid waste incineration |
Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal
-
Collection: Carefully transfer any unused or expired 3-isopropyl-1H-pyrazole-5-carboxamide powder into a sealable, compatible secondary container. Do not reuse the original packaging for other chemicals[2].
-
Labeling: Affix a hazardous waste label immediately. Clearly write the full chemical name—do not use abbreviations or trade names.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, which are incompatible and can trigger hazardous reactions[6].
-
Transfer: Transfer to the facility's central accumulation area for pickup by a certified hazardous waste vendor.
Protocol B: Liquid Waste Disposal (Solvent Mixtures)
-
Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, Methanol). Do not mix halogenated and non-halogenated waste, as this drastically increases disposal costs and alters the required incineration profile.
-
Containment: Pour the solution into the designated liquid waste carboy using a funnel. Ensure the carboy is kept tightly closed when not actively receiving waste[2].
-
Secondary Containment: Place the carboy in a secondary containment tray to capture potential leaks, validating the physical security of the waste station.
Emergency Spill Response Protocol
A self-validating spill response ensures containment before environmental contamination occurs.
-
Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hood or room extraction) is active to avoid breathing dust or fumes[2].
-
Protect: Don appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles[2].
-
Contain: Prevent the spill from entering drains, waterways, or soil[2].
-
Absorb/Sweep: For solid powder, avoid generating dust. Vacuum with a HEPA-filtered system or carefully sweep up the material using an inert, damp absorbent pad[2]. For liquid solutions, absorb with inert materials (e.g., dry earth or sand)[6].
-
Dispose & Decontaminate: Place all cleanup materials into a designated, sealed hazardous waste container and manage as outlined in Protocol A[2]. Wash the contaminated surface thoroughly with soap and water[7].
Workflow Visualization
Fig 1: Segregation and disposal workflow for 3-isopropyl-1H-pyrazole-5-carboxamide waste streams.
References
- Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy.
- 40 CFR 261.3 - Definition of hazardous waste. eCFR.
- 40 CFR 261.33 - Discarded commercial chemical products. eCFR.
- 3-Amino-1H-pyrazole-4-carboxamide Safety D
- Identifying Your Waste: The Starting Point. EPA.
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A Senior Application Scientist's Guide to Handling 3-isopropyl-1H-pyrazole-5-carboxamide: Essential Safety and Operational Protocols
This guide provides comprehensive safety and handling protocols for 3-isopropyl-1H-pyrazole-5-carboxamide, a specialized heterocyclic compound used in research and development. As specific toxicological data for this molecule is not widely available, our recommendations are grounded in established safety principles for structurally related pyrazole derivatives and carboxamides. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and promoting environmental responsibility.
Hazard Assessment: An Evidence-Based Profile
The pyrazole ring system and its derivatives are prevalent in medicinal chemistry and are known to possess a wide range of biological activities.[1][2] While this makes them valuable for drug discovery, it also necessitates a cautious approach to handling. Structurally similar pyrazole compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Heterocyclic aromatic compounds, as a class, can present health hazards, including potential mutagenicity and carcinogenicity, and are often readily absorbed through the skin.[6][7]
Therefore, 3-isopropyl-1H-pyrazole-5-carboxamide must be handled as a substance with the potential to be a skin and eye irritant, a respiratory tract irritant if inhaled as a dust or aerosol, and possibly harmful if swallowed or absorbed through the skin. All handling procedures should be designed to minimize any possibility of direct exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to create a robust barrier against exposure. The following table summarizes the required equipment for handling 3-isopropyl-1H-pyrazole-5-carboxamide.
| PPE Category | Item | Specifications and Recommendations |
| Eye & Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[8] |
| Face Shield | Required in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparations.[9][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the recommended minimum. Given the unknown toxicological profile and potential for this to be a hazardous drug, double-gloving is strongly advised.[8][11] |
| Body Protection | Laboratory Coat | A flame-retardant, long-sleeved lab coat is mandatory to protect skin and personal clothing.[10] |
| Chemical Apron | A splash-resistant chemical apron worn over the lab coat is recommended for procedures with a higher risk of splashes.[8] | |
| Respiratory Protection | Engineering Controls | All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[4] |
| Respirator | If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved N95 or P1 dust mask should be used for handling small quantities. For larger quantities or potential for significant aerosolization, a powered air-purifying respirator (PAPR) should be considered.[9][11] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond simply wearing PPE. It involves a systematic workflow designed to contain the chemical at every stage.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling 3-isopropyl-1H-pyrazole-5-carboxamide in a laboratory setting.
Caption: Workflow for Handling 3-isopropyl-1H-pyrazole-5-carboxamide.
Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, fit your respirator or mask now.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[12]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surfaces.
-
Lab Coat/Gown: Unfasten the lab coat and roll it down from your shoulders, turning it inside out as you go. This contains the contaminated surface.
-
Respirator: Remove your respirator from behind.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4]
Disposal Plan
Proper disposal is a critical final step for safety and environmental compliance.
-
Solid Chemical Waste: All unused or waste 3-isopropyl-1H-pyrazole-5-carboxamide must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, weighing paper, and contaminated wipes, must be disposed of in the same designated hazardous waste container.[12]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "3-isopropyl-1H-pyrazole-5-carboxamide".
-
Prohibited Disposal: Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[13] This can lead to environmental contamination.
-
Institutional Guidelines: Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor, in accordance with all local, regional, and national regulations.[12][14][15]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is required.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
References
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
- Personal protective equipment for handling 5-Carboxamidotryptamine male
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Personal Protective Equipment | US EPA. US EPA.
- SAFETY D
- 3 - SAFETY D
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Pyrazole - Safety D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Safety D
- Safety d
- Heterocyclic Compounds: Health Hazards. Unknown Source.
- SAFETY D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Unknown Source.
- SAFETY D
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Comprehensive Guide to Heterocyclic Aromatic Hydrocarbons: Structure, Sources, Health Risks and Environmental Impact. Alfa Chemistry.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Heterocyclic Compounds: Physical & Chemical Hazards. Unknown Source.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
